2,4-Difluorobenzoic acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2,4-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYBIFYEWYWYAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166397 | |
| Record name | 2,4-Difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White, odorless crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 2,4-Difluorobenzoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9626 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1583-58-0 | |
| Record name | 2,4-Difluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1583-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,4-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001583580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1583-58-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10312 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2,4-difluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-difluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.938 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,4-Difluorobenzoic acid basic properties and structure
An In-depth Technical Guide on 2,4-Difluorobenzoic Acid: Core Properties and Structure
Introduction
This compound is an aromatic halogenated carboxylic acid characterized by a benzene (B151609) ring substituted with two fluorine atoms and a carboxylic acid group.[1] It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antifungal agents and selective enzyme inhibitors, as well as in the preparation of liquid crystals and specialty polymers.[1] The presence of fluorine atoms imparts enhanced metabolic stability, making its structural motif valuable in medicinal chemistry.[1] This document provides a comprehensive overview of its fundamental properties, structure, and the experimental methodologies used for their determination.
Chemical Structure
The molecular structure of this compound consists of a benzoic acid core with fluorine atoms substituted at positions 2 and 4 relative to the carboxyl group.[1] The strong electron-withdrawing nature of the fluorine atoms significantly influences the compound's acidity, reactivity, and overall physicochemical properties compared to unsubstituted benzoic acid.[1]
-
SMILES : OC(=O)c1ccc(F)cc1F[4]
Physicochemical Properties
The core quantitative properties of this compound are summarized in the table below. These parameters are critical for its application in chemical synthesis and drug development.
| Property | Value | Source(s) |
| CAS Number | 1583-58-0 | [2][3] |
| Molecular Weight | 158.10 g/mol | [1][2][4] |
| Appearance | White to light yellow crystalline solid | [1][2] |
| Melting Point | 185 - 190 °C | [2][4][5] |
| Boiling Point | ~241 °C | [2] |
| pKa | 3.29 (experimental); 3.21 (predicted) | [1][2][6] |
| Water Solubility | Sparingly soluble | [1] |
| Organic Solvent Solubility | Soluble in ethanol (B145695) and acetone | [1] |
Experimental Protocols
Detailed methodologies are essential for the accurate determination of the physicochemical properties of chemical compounds. Below are protocols for key experiments related to this compound.
Synthesis via Hydrolysis of 2,4-Difluorobenzonitrile
One common laboratory-scale synthesis of this compound involves the hydrolysis of the corresponding nitrile. This method is valued for its high yield.[7]
Protocol:
-
Dissolution : Dissolve 2,4-Difluorobenzonitrile (2 mmol) in 5 ml of an ionic liquid such as 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([bmim]HSO₄).
-
Heating : Heat the reaction mixture to 60-65 °C for approximately 2.5 hours.
-
Monitoring : Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Precipitation : Upon completion, pour the reaction mixture into ice-cold water. The product, this compound, will precipitate out of the solution.
-
Isolation : Filter the precipitate from the solution and dry it thoroughly. The resulting product is typically of high purity (>90%) and may not require further purification.[7]
Caption: Workflow for the synthesis of this compound.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH levels. Potentiometric titration is a precise method for its determination.[8]
Protocol:
-
Solution Preparation : Prepare a solution of this compound (e.g., 5 x 10⁻⁴ mol L⁻¹) in a suitable solvent system (e.g., water or an acetonitrile-water mixture). To maintain constant ionic strength, add a salt like KCl (0.1 mol L⁻¹).
-
Electrode Calibration : Calibrate the Ag/AgCl combined pH electrode system using Gran's method to determine the standard electrode potential (Eº).[8]
-
Titration Setup : Place the solution in a thermostated cell (25 ± 0.1 °C) and stir magnetically under a nitrogen atmosphere to prevent interference from atmospheric CO₂.
-
Titration : Titrate the solution with a standardized strong base (e.g., KOH solution), recording the pH (or electromotive force, e.m.f) after each addition of the titrant.
-
Data Analysis : Plot the pH values against the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For higher accuracy, process the titration data using computational methods like Hyperquad to calculate the stability constants.[8]
Caption: Workflow for determining pKa via potentiometric titration.
Melting Point Determination
The melting point is a fundamental indicator of a solid compound's purity. The capillary method is standard practice.
Protocol:
-
Sample Preparation : Finely powder a small, dry sample of this compound.
-
Capillary Loading : Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup : Place the capillary tube in a melting point apparatus (e.g., a Thiele tube with oil or a digital instrument).
-
Heating : Heat the apparatus rapidly to about 15-20 °C below the expected melting point (185-190 °C).
-
Determination : Decrease the heating rate to 1-2 °C per minute. Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.
Caption: Logical flow for determining a compound's melting point.
Small-Scale Solubility Testing
This protocol provides a method for assessing the solubility of a compound in various laboratory solvents, which is crucial for preparing stock solutions for assays.[9]
Protocol:
-
Preparation : Weigh a precise amount of this compound (e.g., 1 mg) into several clear microcentrifuge tubes.
-
Solvent Addition : Add a measured volume of a chosen solvent (e.g., 100 µL of water, ethanol, or acetone) to each tube.
-
Dissolution : Vortex each tube vigorously for 1-2 minutes.
-
Observation : Visually inspect each tube for complete dissolution. If the compound dissolves, its solubility is at least the current concentration (e.g., 10 mg/mL).
-
Incremental Addition : If the compound has not fully dissolved, add another measured increment of solvent (e.g., 100 µL), and repeat the vortexing and observation steps. Record the final concentration once the compound is fully dissolved.[9]
References
- 1. guidechem.com [guidechem.com]
- 2. This compound(1583-58-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound 98 1583-58-0 [sigmaaldrich.com]
- 5. This compound | 1583-58-0 [chemicalbook.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. asianpubs.org [asianpubs.org]
- 9. benchchem.com [benchchem.com]
Synthesis of 2,4-Difluorobenzoic Acid from 2,4-Difluorotoluene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,4-difluorobenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries, starting from 2,4-difluorotoluene (B1202308). The primary focus of this document is the robust and scalable oxidation of the methyl group of 2,4-difluorotoluene to a carboxylic acid functionality.
Introduction
This compound is a crucial building block in the synthesis of a wide range of biologically active molecules. Its structural features, particularly the presence of two fluorine atoms on the aromatic ring, can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). The synthesis of this compound from the readily available 2,4-difluorotoluene is a key transformation for which reliable and efficient methods are paramount. This guide details a well-established method utilizing potassium permanganate (B83412) as a powerful oxidizing agent.
Core Synthesis Pathway: Oxidation of 2,4-Difluorotoluene
The most common and industrially viable method for the preparation of this compound from 2,4-difluorotoluene is through the oxidation of the benzylic methyl group. Potassium permanganate (KMnO4) is a widely used and effective oxidizing agent for this transformation. The reaction proceeds by converting the methyl group into a carboxylate salt, which is then protonated to yield the final carboxylic acid.
A general reaction scheme is as follows:
C₇H₆F₂ + 2KMnO₄ → C₇H₃F₂KO₂ + 2MnO₂ + KOH + H₂O C₇H₃F₂KO₂ + HCl → C₇H₄F₂O₂ + KCl
While the core transformation is straightforward, careful control of reaction conditions and a thorough work-up procedure are essential for achieving high purity and yield.
Experimental Protocol
The following experimental protocol is adapted from a well-documented procedure for the oxidation of a similar substituted toluene (B28343) and is expected to provide good results for the synthesis of this compound.
3.1. Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4-Difluorotoluene | 128.12 | 100 g | 0.78 mol |
| Potassium Permanganate | 158.03 | 316 g | 2.00 mol |
| Water (deionized) | 18.02 | 3.5 L | - |
| Sodium Bisulfite | 104.07 | ~30 g | - |
| Concentrated Hydrochloric Acid | 36.46 | ~125 mL | - |
| Toluene (for recrystallization) | 92.14 | ~300 mL | - |
| Decolorizing Carbon | - | 1-2 g | - |
3.2. Reaction Procedure
-
Reaction Setup: In a 5-liter three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 3.5 liters of water and 316 g (2.00 mol) of potassium permanganate.
-
Addition of Substrate: While stirring the mixture, add 100 g (0.78 mol) of 2,4-difluorotoluene.
-
Heating and Reflux: Gently heat the mixture to its boiling point with continuous stirring. Maintain a steady reflux for 4-6 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.
-
Work-up - Removal of Excess Oxidant: After the reaction is complete (the purple color has disappeared), allow the mixture to cool slightly. If any unreacted potassium permanganate remains, it can be quenched by the careful addition of a small amount of sodium bisulfite until the purple color is discharged.
-
Filtration: While still hot, filter the reaction mixture by suction filtration to remove the manganese dioxide precipitate. Wash the filter cake with two 250 mL portions of hot water.
-
Isolation of the Product: Combine the filtrate and the washings. If the solution is not clear, add 1-2 g of decolorizing carbon and filter again. Concentrate the filtrate to a volume of approximately 1.75 liters.
-
Acidification: While the solution is still hot, cautiously add approximately 125 mL of concentrated hydrochloric acid with continuous stirring until the solution is acidic to litmus (B1172312) paper. A white precipitate of this compound will form.
-
Crystallization and Collection: Allow the mixture to cool to room temperature and then in an ice bath to complete the crystallization. Collect the crude this compound by suction filtration and wash the crystals with cold water.
3.3. Purification
-
Recrystallization: For further purification, the crude this compound can be recrystallized from approximately 300 mL of toluene.
-
Drying: Dry the purified crystals in a vacuum oven at 60-70°C to a constant weight.
3.4. Expected Yield and Purity
Based on similar preparations, a yield of 75-85% of purified this compound can be expected. The purity of the final product should be high, as confirmed by its melting point and spectroscopic analysis.
Process Workflow and Logic
The synthesis of this compound from 2,4-difluorotoluene follows a logical sequence of steps designed to ensure a complete reaction, efficient removal of byproducts, and effective purification of the final product.
Data Summary
The following tables summarize the key quantitative data for the synthesis of this compound from 2,4-difluorotoluene.
Table 1: Reagent and Product Properties
| Compound | Formula | Molar Mass ( g/mol ) |
| 2,4-Difluorotoluene | C₇H₆F₂ | 128.12 |
| Potassium Permanganate | KMnO₄ | 158.03 |
| This compound | C₇H₄F₂O₂ | 158.10 |
Table 2: Key Reaction and Process Parameters
| Parameter | Value |
| Reaction Temperature | Boiling point of the aqueous mixture (~100 °C) |
| Reaction Time | 4 - 6 hours |
| Stoichiometric Ratio (KMnO₄ : Substrate) | ~2.5 : 1 |
| Purification Method | Recrystallization |
| Recrystallization Solvent | Toluene |
| Drying Temperature | 60 - 70 °C |
| Expected Yield | 75 - 85% |
Safety Considerations
-
Potassium permanganate is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.
-
Concentrated hydrochloric acid is corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
2,4-Difluorotoluene is a flammable liquid. Avoid open flames and sources of ignition.
-
The reaction can be exothermic, especially during the initial heating phase. Ensure that the reaction is heated gently and can be cooled if necessary.
Conclusion
The synthesis of this compound from 2,4-difluorotoluene via potassium permanganate oxidation is a robust and well-established method. By following the detailed experimental protocol and adhering to the safety precautions outlined in this guide, researchers and drug development professionals can reliably produce this important chemical intermediate in high yield and purity. The provided workflow and data tables offer a clear and concise summary of the process, facilitating its implementation in a laboratory or pilot plant setting.
An In-depth Technical Guide to 2,4-Difluorobenzoic Acid: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Difluorobenzoic acid is a fluorinated aromatic carboxylic acid that serves as a pivotal building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique physicochemical properties, imparted by the two fluorine atoms on the benzene (B151609) ring, make it a valuable synthon for medicinal chemists. This technical guide provides a comprehensive overview of this compound, including its core chemical data, detailed experimental protocols for its synthesis, and its significant applications in drug development, with a focus on its role as a key intermediate for prominent antifungal agents.
Core Chemical and Physical Properties
This compound is a white to light yellow crystalline powder. The presence of two electron-withdrawing fluorine atoms significantly influences its acidity and reactivity compared to unsubstituted benzoic acid.
| Property | Value | Reference |
| CAS Number | 1583-58-0 | |
| Molecular Formula | C₇H₄F₂O₂ | |
| Molecular Weight | 158.10 g/mol | |
| Melting Point | 188-190 °C | |
| Boiling Point | 239.5 °C at 760 mmHg | |
| pKa | 3.21 ± 0.10 | |
| Appearance | White to light yellow crystalline powder | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone. |
Synthesis of this compound: Experimental Protocols
Several synthetic routes to this compound have been established, offering flexibility based on available starting materials and desired scale. Two common laboratory-scale methods are detailed below.
Method 1: Hydrolysis of 2,4-Difluorobenzonitrile (B34149)
This method provides a high-yielding and clean conversion of the corresponding nitrile to the carboxylic acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-difluorobenzonitrile (1 equivalent) in a 10-20% aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
If an acidic hydrolysis was performed, cool the mixture in an ice bath and collect the precipitated this compound by filtration.
-
If a basic hydrolysis was performed, acidify the cooled reaction mixture with a concentrated acid (e.g., HCl) to a pH of 1-2. The product will precipitate out of the solution.
-
-
Purification: The crude product is collected by filtration, washed with cold water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Method 2: Oxidation of 2,4-Difluorotoluene (B1202308)
This classical approach utilizes a strong oxidizing agent to convert the methyl group of 2,4-difluorotoluene into a carboxylic acid.
Experimental Protocol:
-
Reaction Setup: To a solution of 2,4-difluorotoluene (1 equivalent) in a suitable solvent (e.g., water, pyridine, or a mixture), add a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄) or chromic acid. The reaction is typically carried out in a flask equipped with a mechanical stirrer and a reflux condenser.
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by the disappearance of the starting material (TLC or GC).
-
Work-up: Upon completion, the reaction mixture is cooled. The solid manganese dioxide (in the case of KMnO₄) is removed by filtration. The filtrate is then acidified with a strong acid (e.g., HCl) to precipitate the this compound.
-
Purification: The crude product is collected by filtration, washed with cold water, and dried. Recrystallization from an appropriate solvent can be performed for further purification. A continuous oxidation process using hydrogen peroxide as the oxidant and a metal ion complex as a catalyst has also been developed for the synthesis of the corresponding aldehyde, which can be further oxidized to the carboxylic acid.
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The presence of the difluorophenyl moiety can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
Key Intermediate for Antifungal Agents
A prominent application of this compound is in the synthesis of triazole antifungal drugs, such as fluconazole (B54011) and voriconazole (B182144). These drugs are essential in treating systemic fungal infections.
-
Fluconazole: A widely used antifungal medication, the synthesis of which can involve derivatives of this compound.[1]
-
Voriconazole: A broad-spectrum triazole antifungal agent, with this compound being a key precursor in its multi-step synthesis.[2]
Mechanism of Action of Derived Antifungals: Inhibition of Ergosterol (B1671047) Biosynthesis
Fluconazole and voriconazole, both synthesized using this compound as a key starting material, share a common mechanism of action. They target the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase, which is encoded by the ERG11 gene.[3][4] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for membrane integrity and function.[3][5]
By inhibiting lanosterol 14-α-demethylase, these drugs prevent the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic 14-α-methylated sterols in the fungal cell membrane.[4][5] The disruption of the cell membrane's structure and function ultimately inhibits fungal growth and replication.[3][5]
Conclusion
This compound is a compound of significant interest to the pharmaceutical and chemical industries. Its well-defined properties and versatile reactivity make it an indispensable building block for the synthesis of complex molecules with important biological activities. The detailed synthetic protocols and the understanding of its role in the development of crucial antifungal medications underscore its continued importance in medicinal chemistry and drug discovery. The information presented in this guide serves as a valuable resource for researchers and professionals working in these fields.
References
- 1. CN102344419A - Preparation method of broad-spectrum antifungal drug fluconazole - Google Patents [patents.google.com]
- 2. WO2006065726A2 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Fosfluconazole? [synapse.patsnap.com]
- 5. What is the mechanism of Voriconazole? [synapse.patsnap.com]
The Solubility of 2,4-Difluorobenzoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 2,4-Difluorobenzoic acid in organic solvents. While extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data, this document summarizes the available qualitative information and presents detailed experimental protocols for determining solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who are working with this compound, enabling them to assess its suitability for various applications and to design appropriate experimental strategies for its use in solution.
Introduction to this compound
This compound is a fluorinated derivative of benzoic acid with the chemical formula C₇H₄F₂O₂. The presence of two fluorine atoms on the benzene (B151609) ring significantly influences its physicochemical properties, including its acidity, lipophilicity, and solubility, compared to benzoic acid. These properties make it an important building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. A thorough understanding of its solubility in various organic solvents is crucial for its application in chemical synthesis, formulation development, and analytical method development.
Solubility of this compound: Qualitative Overview
General observations indicate that this compound is:
-
Soluble in polar organic solvents such as ethanol and acetone .
-
Slightly soluble in solvents of intermediate polarity like ethyl acetate and dimethyl sulfoxide (B87167) (DMSO) .
-
Likely to have some solubility in chlorinated solvents, as it has been used in reactions involving methylene chloride .
-
Considered insoluble in water .
This qualitative information suggests that the polarity of the solvent plays a significant role in the solubility of this compound. Solvents capable of hydrogen bonding are likely to be more effective at dissolving this compound due to the presence of the carboxylic acid group.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, experimental determination is necessary. The following are detailed methodologies for key experiments to quantify the solubility of this compound in organic solvents.
Gravimetric Method (Shake-Flask Method)
The gravimetric or shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a solid in a liquid.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a constant-temperature bath). The use of an excess of the solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or an orbital shaker) at a constant temperature for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solute, solvent, and temperature, and should be determined experimentally (typically 24-72 hours).
-
Phase Separation: Once equilibrium is reached, the agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant saturated solution is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.
-
Solvent Evaporation: A precisely weighed aliquot of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., using a rotary evaporator, a vacuum oven, or a stream of inert gas) until a constant weight of the dried this compound is obtained.
-
Calculation: The solubility is calculated from the mass of the dissolved solid and the mass or volume of the solvent in the aliquot. The results are typically expressed in units of g/100 mL, g/kg of solvent, or mole fraction.
UV/Vis Spectrophotometry Method
This method is suitable if this compound has a chromophore that absorbs in the UV/Vis region and the solvent is transparent in that region.
Methodology:
-
Calibration Curve: A series of standard solutions of this compound of known concentrations in the chosen solvent are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.
-
Saturated Solution Preparation: A saturated solution is prepared using the shake-flask method as described in the gravimetric protocol.
-
Sample Analysis: A small, accurately measured volume of the clear, filtered saturated solution is withdrawn and diluted with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Absorbance Measurement: The absorbance of the diluted solution is measured at the λmax.
-
Concentration Determination: The concentration of the diluted sample is determined from the calibration curve. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.
Experimental Workflow for Solubility Determination
The following diagram illustrates a general workflow for the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature, this guide provides the necessary qualitative background and detailed experimental protocols for its determination. The provided methodologies, particularly the gravimetric shake-flask method, offer a robust approach for researchers to generate reliable solubility data tailored to their specific solvent systems and temperature requirements. Such data is essential for the effective utilization of this compound in pharmaceutical and chemical research and development.
Spectroscopic Profile of 2,4-Difluorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Difluorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, including detailed experimental protocols and data interpretation.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.
FT-IR Spectroscopic Data
The FT-IR spectrum of solid this compound exhibits characteristic vibrational modes corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3080 | O-H Stretching (in dimer) |
| ~1700 | C=O Stretching |
| ~1620, ~1500, ~1440 | C=C Aromatic Ring Stretching |
| ~1330 | C-O Stretching / O-H Bending |
| ~1270, ~1140 | C-F Stretching |
| ~970 | Out-of-plane O-H Bend (in dimer) |
| ~850, ~780 | C-H Bending (Aromatic) |
Data sourced from Karabacak et al., 2011.[1]
NMR Spectroscopic Data
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 13.4 (broad s) | Singlet (broad) | - | COOH |
| 7.95-7.88 | Multiplet | - | H-6 |
| 7.45-7.38 | Multiplet | - | H-5 |
| 7.27-7.21 | Multiplet | - | H-3 |
¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 164.5 (dd, J=253, 12 Hz) | C-4 |
| 161.8 (dd, J=258, 12 Hz) | C-2 |
| 164.2 | C=O |
| 132.8 (dd, J=10, 3 Hz) | C-6 |
| 112.9 (dd, J=21, 4 Hz) | C-5 |
| 118.0 (dd, J=14, 12 Hz) | C-1 |
| 105.5 (t, J=26 Hz) | C-3 |
NMR data sourced from publicly available datasets.
UV-Vis Spectroscopic Data
The UV-Vis spectrum, recorded in ethanol (B145695), shows absorption bands characteristic of the aromatic system.
| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment |
| 212 | - | π → π* transition |
| 285 | - | n → π* transition |
Data sourced from Karabacak et al., 2011.[1] Molar absorptivity values were not provided in the source.
Experimental Protocols
The following sections describe the methodologies for the acquisition of the spectroscopic data presented above.
FT-IR Spectroscopy
The FT-IR spectrum of this compound was recorded on a PerkinElmer Spectrum One FT-IR spectrometer in the solid phase.[1]
-
Sample Preparation : The solid sample of this compound was prepared as a KBr (potassium bromide) pellet. A small amount of the finely ground compound was mixed with dry KBr powder and pressed into a thin, transparent disk using a hydraulic press.
-
Instrumentation : A PerkinElmer Spectrum One FT-IR spectrometer was used for the analysis.
-
Data Acquisition : The spectrum was recorded in the mid-infrared range of 4000–400 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.
NMR Spectroscopy
The ¹H and ¹³C NMR spectra were acquired using a Bruker Avance-400 spectrometer.
-
Sample Preparation : Approximately 5-10 mg of this compound was dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.
-
Instrumentation : A Bruker Avance-400 spectrometer, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei, was used.
-
Data Acquisition :
-
¹H NMR : A standard proton NMR experiment was performed. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
¹³C NMR : A standard carbon-13 NMR experiment with proton decoupling was performed. Chemical shifts were referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
UV-Vis Spectroscopy
The UV-Vis absorption spectrum was recorded using a Shimadzu UV-2450 spectrophotometer.[1]
-
Sample Preparation : A solution of this compound was prepared by dissolving the compound in ethanol. The concentration was adjusted to ensure that the absorbance values were within the linear range of the instrument.
-
Instrumentation : A Shimadzu UV-2450 spectrophotometer was used for the measurement.
-
Data Acquisition : The absorption spectrum was recorded in the wavelength range of 200–400 nm using a 1 cm path length quartz cuvette. A baseline correction was performed using ethanol as the blank.
Workflow and Data Interpretation
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in interpreting the spectral data.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Logical flow of information from spectroscopic data to structure elucidation.
References
The Indispensable Role of 2,4-Difluorobenzoic Acid: A Technical Guide for Chemical Synthesis
Introduction: 2,4-Difluorobenzoic acid is a fluorinated aromatic carboxylic acid that serves as a pivotal chemical intermediate in the synthesis of a wide array of high-value molecules.[1][2] Its structure, featuring a benzoic acid core substituted with two fluorine atoms at the 2 and 4 positions, imparts unique chemical properties that are leveraged in the development of pharmaceuticals and agrochemicals.[1] The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of the final active ingredient, making this compound a sought-after building block in medicinal and agricultural chemistry.[1][3] This guide provides an in-depth examination of its synthesis, properties, and core applications, complete with experimental protocols and pathway visualizations for researchers and drug development professionals.
Physicochemical and Safety Data
A clear understanding of the physical properties and safety profile of this compound is essential for its handling and application in research and manufacturing. The key quantitative data is summarized below.
| Property | Value | Reference |
| CAS Number | 1583-58-0 | [1][4][5] |
| Molecular Formula | C₇H₄F₂O₂ | [1][4][6] |
| Molecular Weight | 158.10 g/mol | [7] |
| Appearance | White to light yellow crystalline powder | [1][8] |
| Melting Point | 188-190 °C | [4] |
| Solubility | Sparingly soluble in water; Soluble in ethanol, acetone | [1] |
| Hazard Class | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 | |
| Signal Word | Warning |
Synthesis of this compound
This compound is typically produced through synthetic routes, as it does not occur naturally.[1] Common industrial methods include the oxidation of 2,4-difluorotoluene (B1202308) or the hydrolysis of 2,4-difluorobenzonitrile.[1] An alternative patented method involves the oxidation of 2,4-dinitrotoluene (B133949) followed by fluorination steps.[9] The hydrolysis of nitriles presents a high-yield, green chemistry approach.
Experimental Protocol: Synthesis from 2,4-Difluorobenzonitrile
This protocol details the hydrolysis of 2,4-Difluorobenzonitrile using an ionic liquid, which can be recovered and reused.[10]
Materials:
-
2,4-Difluorobenzonitrile (2 mmol)
-
1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([bmim]HSO₄) (5 ml)
-
Water
-
Crushed ice
-
Diethyl ether
Procedure:
-
Dissolve 2,4-Difluorobenzonitrile (2 mmol) in 5 ml of [bmim]HSO₄ in a reaction vessel.
-
Heat the reaction mixture to 60-65 °C for approximately 2.5 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water containing crushed ice.
-
The product, this compound, will precipitate out of the solution.
-
Filter the precipitate and dry it. The resulting product is typically of high purity (>90%) and may not require further purification.[10]
-
To recover the ionic liquid, concentrate the filtrate under a vacuum, wash it twice with diethyl ether, and then concentrate again under a high vacuum. The recovered [bmim]HSO₄ can be reused multiple times with no significant loss of activity.[10]
Core Applications as a Chemical Intermediate
This compound is a versatile building block primarily used in the synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals.[1]
In Pharmaceutical Synthesis
The 2,4-difluorophenyl motif is a common feature in modern pharmaceuticals. This compound and its derivatives are key intermediates for several classes of drugs.
A. Quinolone Antibacterials: Derivatives of this compound are crucial for synthesizing quinolone-3-carboxylic acids, a class of potent antibacterial agents.[11] For instance, 2,4-difluoro-3,5-dichlorobenzoic acid, prepared from a this compound precursor, serves as a key intermediate in this process.[11]
Experimental Protocol: Synthesis of 2,4-Dichloro-3,5-difluorobenzoic acid This protocol is adapted from the synthesis of a related compound and illustrates the transformation of a substituted difluorobenzoic acid into a more complex intermediate.[12]
Materials:
-
2-Amino-4-chloro-3,5-difluorobenzoic acid (4.5g, 21.7 mmol)
-
Concentrated hydrochloric acid (142.8 g)
-
Sodium nitrite (B80452) (NaNO₂) (2.0 g, 29.0 mmol) in water (20.0 mL)
-
Copper(I) chloride (CuCl) (9.6 g, 97.0 mmol)
-
Dichloromethane (B109758) (96.0 mL)
Procedure:
-
Prepare a mixture of 2-amino-4-chloro-3,5-difluorobenzoic acid (4.5g) and concentrated hydrochloric acid (142.8 g). Stir this mixture for 30 minutes in an ice bath.
-
Slowly add a solution of NaNO₂ (2.0 g in 20.0 mL of water) dropwise to the cooled reaction mixture. This is the diazotisation step.
-
Allow the reaction to proceed for 1.5 hours.
-
Add CuCl (9.6 g) and dichloromethane (96.0 mL) to the resulting emulsion. This is the chlorination step (Sandmeyer reaction).
-
Stir the reaction mixture for 48 hours at room temperature.
-
Monitor the reaction progress by TLC (using 30% ethyl acetate (B1210297) in hexane (B92381) as eluent).
-
Once the reaction is complete, separate the organic and aqueous layers.
-
Collect the organic phase and remove the solvent under reduced pressure to isolate the product, 2,4-dichloro-3,5-difluorobenzoic acid.
In Agrochemical Synthesis
The unique properties conferred by the difluorophenyl group are also highly valuable in agrochemistry for creating potent and selective herbicides and pesticides.
A. Herbicide Diflufenican (B1670562): Diflufenican is a widely used herbicide for controlling broad-leaf weeds in cereal crops.[13] Its chemical name is N-(2,4-difluorophenyl)-2-(3-trifluoromethylphenoxy)-nicotinamide. The synthesis of Diflufenican directly utilizes 2,4-difluoroaniline (B146603), which can be derived from this compound.
Table of Key Intermediates and Applications
| Starting Material | Key Intermediate | Application | Final Product Class |
| This compound Derivative | 2,4-Difluoro-3,5-dichlorobenzoic acid | Pharmaceutical Synthesis | Quinolone Antibacterials |
| This compound | 2,4-Difluoroaniline | Agrochemical Synthesis | Nicotinamide Herbicides |
Experimental Protocol: Synthesis of Diflufenican This protocol details the final coupling step to produce Diflufenican from 2,4-difluoroaniline.[14]
Materials:
-
2,4-difluoroaniline (65.0 mg, 0.5 mmol)
-
2-(3-trifluoromethyl)phenoxynicotinic acid (170.0 mg, 0.6 mmol)
-
Anhydrous dichloromethane (DCM) (10 mL)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI·HCl) (124.5 mg, 0.65 mmol)
-
4-Dimethylaminopyridine (DMAP) (1.2 mg, 0.01 mmol)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 50 mL round-bottom flask, combine 2,4-difluoroaniline (65.0 mg), 2-(3-trifluoromethyl)phenoxynicotinic acid (170.0 mg), and 10 mL of anhydrous DCM.
-
Cool the mixture in an ice bath and add EDCI·HCl (124.5 mg).
-
Add DMAP (1.2 mg) and stir the mixed system at room temperature.
-
Monitor the reaction's completion with TLC.
-
Once complete, quench the reaction by adding 5 mL of saturated NaHCO₃ solution.
-
Extract the mixture three times with DCM (10 mL each).
-
Wash the combined organic layers with water (3 x 10 mL) and then with saturated sodium chloride solution (3 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography (V petroleum ether: V ethyl acetate, 8:1) to obtain Diflufenican as a white solid (yield: 88%).[14]
Conclusion
This compound is a cornerstone intermediate in modern organic synthesis. Its difluorinated phenyl structure is a valuable pharmacophore and toxophore that enhances the biological activity and pharmacokinetic properties of target molecules. The synthetic routes to and from this compound are well-established, allowing for its efficient incorporation into complex molecular scaffolds. For researchers in drug discovery and agrochemical development, a thorough understanding of the reaction pathways and experimental protocols involving this compound is essential for innovating the next generation of high-performance chemical products.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1583-58-0|this compound|BLD Pharm [bldpharm.com]
- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 1583-58-0 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | C7H4F2O2 | CID 74102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,6-Difluorobenzoic acid | C7H4F2O2 | CID 9796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. CN105646180A - Pharmaceutical intermediate this compound synthesis method - Google Patents [patents.google.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. US4929271A - Herbicidal method using diflufenican - Google Patents [patents.google.com]
- 14. Diflufenican synthesis - chemicalbook [chemicalbook.com]
The Genesis of a Powerful Scaffold: An In-depth Technical Guide to the Discovery and History of Fluorinated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into the benzoic acid framework has given rise to a class of molecules with profound implications for medicinal chemistry and materials science. The unique physicochemical properties conferred by the fluorine atom—including high electronegativity, small size, and the remarkable strength of the carbon-fluorine bond—have been harnessed to enhance metabolic stability, lipophilicity, binding affinity, and bioavailability of drug candidates.[1] This guide provides a comprehensive exploration of the discovery and historical development of fluorinated benzoic acids, detailing their synthesis, the evolution of experimental protocols, and their impact on drug discovery.
A Journey Through Time: The Discovery and Evolution of Synthesis
The story of fluorinated benzoic acids is intertwined with the broader history of organofluorine chemistry. While the first synthesis of an organofluorine compound, fluoromethane, was reported in 1835, the journey to aromatic fluorine compounds was more protracted.[2]
An early and significant stride towards fluoroaromatics was made by the Italian chemists Emanuele Paternò and O. Oliveri. Their work in the 1870s and 1880s on the reaction of diazonium salts with hydrofluoric acid laid some of the earliest groundwork in this area. While their initial focus was on fluorobenzene, their investigations opened the door for the synthesis of other fluorinated aromatic compounds.
A pivotal moment in the synthesis of fluorinated benzoic acids arrived with the development of the Balz-Schiemann reaction in 1927.[3] This method, involving the thermal decomposition of diazonium tetrafluoroborates, became the classical and most reliable route for introducing fluorine into an aromatic ring for many decades. It offered a significant improvement in yield and reproducibility over previous methods.
The Sandmeyer reaction , discovered in 1884, provided another pathway to aryl halides from diazonium salts using copper salts as catalysts.[4] While not the primary method for fluorination due to the in-situ generation of less reactive copper fluorides, variations of this reaction have been explored for the synthesis of fluorinated aromatics.
The mid-20th century witnessed a surge in the application of fluorinated compounds, particularly in pharmaceuticals, which spurred the development of more modern and versatile synthetic methods. Nucleophilic aromatic substitution (SNA_r) reactions, where a good leaving group on the aromatic ring is displaced by a fluoride (B91410) source, have become increasingly important. This is especially true for the synthesis of radiolabeled compounds for Positron Emission Tomography (PET), where the introduction of ¹⁸F is a key step.
Key Milestones in the Synthesis of Fluorinated Benzoic Acids
| Year | Milestone | Description |
| 1862 | Alexander Borodin | Synthesized benzoyl fluoride by reacting benzoyl chloride with potassium bifluoride, a key early step in organofluorine chemistry.[2] |
| 1870s-1880s | Paternò and Oliveri | Conducted early investigations into the reactions of diazonium salts with hydrofluoric acid, laying the groundwork for fluoroaromatic synthesis. |
| 1927 | Balz and Schiemann | Developed the Balz-Schiemann reaction, which became the classical method for synthesizing aryl fluorides, including fluorobenzoic acids.[3] |
| 1936 | Gottlieb | Reported the nucleophilic halogen exchange (HALEX) from chlorine to fluorine using potassium fluoride, another important synthetic route.[3] |
| Mid-20th Century onwards | Modern Methods | Development of advanced techniques including nucleophilic aromatic substitution for the synthesis of a wide array of fluorinated benzoic acids and their derivatives. |
Experimental Protocols: From Classical to Modern Synthesis
This section provides detailed methodologies for key historical and contemporary synthetic procedures for preparing fluorinated benzoic acids.
Synthesis of p-Fluorobenzoic Acid via the Balz-Schiemann Reaction
This protocol is adapted from the well-established procedure published in Organic Syntheses.[5]
Objective: To synthesize p-fluorobenzoic acid from ethyl p-aminobenzoate.
Materials:
-
Ethyl p-aminobenzoate
-
Concentrated hydrochloric acid
-
Sodium nitrite (B80452)
-
Boric acid
-
60% Hydrofluoric acid
-
Potassium hydroxide (B78521)
-
Ethyl alcohol (95%)
-
Ether
-
Potassium carbonate
Procedure:
-
Diazotization: A mixture of ethyl p-aminobenzoate, water, and concentrated hydrochloric acid is warmed and then cooled to 0°C. A solution of sodium nitrite in water is added slowly while maintaining the temperature below 7°C to form the diazonium salt.[5]
-
Formation of the Tetrafluoroborate (B81430) Salt: A cold solution of fluoboric acid (prepared from boric acid and hydrofluoric acid) is added to the diazonium salt solution. The resulting p-carbethoxybenzenediazonium fluoborate precipitates and is filtered, washed, and dried.[5]
-
Thermal Decomposition: The dried tetrafluoroborate salt is heated carefully in a distillation flask. The salt decomposes to yield ethyl p-fluorobenzoate, nitrogen gas, and boron trifluoride.[5]
-
Hydrolysis: The crude ethyl p-fluorobenzoate is hydrolyzed by refluxing with a solution of potassium hydroxide in aqueous ethanol.[5]
-
Isolation and Purification: The reaction mixture is filtered, and the filtrate is acidified with concentrated hydrochloric acid to precipitate p-fluorobenzoic acid. The crude product can be purified by recrystallization from a potassium carbonate solution followed by acidification.[5]
Yield: 63–69% based on the starting ethyl p-aminobenzoate.[5] Melting Point: 186°C (purified).[5]
Experimental Workflow for the Balz-Schiemann Reaction
Caption: Workflow for the synthesis of p-fluorobenzoic acid via the Balz-Schiemann reaction.
Synthesis of o-Fluorobenzoic Acid via a Modified Sandmeyer-type Reaction
Aryl diazonium salts can be converted to aryl fluorides in a reaction that is mechanistically related to the Sandmeyer reaction, often without the need for a copper catalyst when using tetrafluoroborate salts (as in the Balz-Schiemann reaction). However, copper-mediated fluoro-deaminations have been developed as a modern alternative.[6][7]
Objective: To synthesize o-fluorobenzoic acid from anthranilic acid.
Materials:
-
Anthranilic acid
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Fluoboric acid (HBF₄) or a copper(I) fluoride source
-
Suitable solvent (e.g., water, acetonitrile)
Procedure:
-
Diazotization: Anthranilic acid is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite is added dropwise to form the diazonium salt.
-
Fluorination:
-
Using Fluoboric Acid (Balz-Schiemann approach): Cold fluoboric acid is added to the diazonium salt solution to precipitate the diazonium tetrafluoroborate. The isolated salt is then thermally decomposed to yield o-fluorobenzoic acid.
-
Using a Copper-Mediated Reaction: The diazonium salt solution is added to a solution or suspension of a copper(I) fluoride reagent in a suitable solvent. The reaction mixture is heated to effect the substitution.
-
-
Workup and Isolation: After the reaction is complete, the mixture is cooled and the product is extracted with an organic solvent. The organic extracts are washed, dried, and the solvent is evaporated. The crude o-fluorobenzoic acid can be purified by recrystallization.
Modern Synthesis of 2-Fluorobenzoic Acids via Nucleophilic Fluorination
This method is particularly useful for preparing substituted fluorobenzoic acids and for radiolabeling with ¹⁸F. The following is a generalized protocol based on the fluorination of 1-arylbenziodoxolones.[8][9]
Objective: To synthesize a 2-fluorobenzoic acid derivative from a 1-arylbenziodoxolone precursor.
Materials:
-
1-Arylbenziodoxolone derivative
-
Fluoride source (e.g., CsF, KF)
-
Polar aprotic solvent (e.g., DMF, DMSO)
-
(Optional) Phase-transfer catalyst (e.g., Kryptofix 2.2.2) for ¹⁸F labeling
Procedure:
-
Reaction Setup: The 1-arylbenziodoxolone precursor and the fluoride source are combined in a reaction vial under an inert atmosphere.
-
Reaction: A polar aprotic solvent is added, and the mixture is heated. The reaction progress is monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction mixture is cooled and partitioned between water and an organic solvent. The aqueous layer, containing the fluorobenzoic acid salt, is separated and acidified to precipitate the product.
-
Purification: The crude product is collected by filtration and can be purified by recrystallization or chromatography.
Quantitative Data: Physical Properties and Biological Activity
The introduction of a fluorine atom significantly influences the physicochemical properties of benzoic acid.
Physical Properties of Fluorobenzoic Acid Isomers
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa |
| 2-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 122-125 | 3.27 |
| 3-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 123-125 | 3.86 |
| 4-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 182-185 | 4.14 |
Data compiled from various sources.
Biological Activity of Key Fluorinated Benzoic Acid-Containing Drugs
Fluorinated benzoic acids are crucial components of several important drugs. A prominent example is the non-steroidal anti-inflammatory drug (NSAID) class.
| Drug | Target(s) | IC₅₀ for COX-1 (μM) | IC₅₀ for COX-2 (μM) | Therapeutic Use |
| Diflunisal | COX-1, COX-2 | - | - | Anti-inflammatory, Analgesic |
| Celecoxib | COX-2 | 82 | 6.8 | Anti-inflammatory, Analgesic |
IC₅₀ values can vary depending on the assay conditions. The values presented are representative.
Signaling Pathways and Mechanisms of Action
A key therapeutic area for fluorinated benzoic acid derivatives is in the treatment of inflammation. Drugs like Diflunisal and Celecoxib exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.
The Cyclooxygenase (COX) Pathway and Inhibition by Fluorinated Drugs
The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the gastric mucosa, COX-2 is induced by inflammatory stimuli.[10][11]
Non-selective NSAIDs like Diflunisal inhibit both COX-1 and COX-2.[10] In contrast, selective COX-2 inhibitors, such as Celecoxib, were designed to primarily target the inflammation-associated COX-2 enzyme, with the aim of reducing the gastrointestinal side effects associated with COX-1 inhibition.[11][12]
Mechanism of COX-2 Inhibition by Celecoxib
Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking prostaglandin (B15479496) synthesis.
Conclusion
From their early, challenging syntheses to their current status as indispensable building blocks in modern medicine, fluorinated benzoic acids have had a remarkable journey. The continuous evolution of synthetic methodologies has made these compounds more accessible, enabling extensive research into their applications. For drug development professionals, the strategic use of fluorine in the benzoic acid scaffold remains a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties, leading to the creation of safer and more effective therapeutics. The historical perspective provided in this guide underscores the ingenuity of chemists throughout the decades and highlights the enduring importance of this unique class of molecules.
References
- 1. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 3. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanisms Involved in the Adverse Cardiovascular Effects of Selective Cyclooxygenase-2 Inhibitors | MDPI [mdpi.com]
- 9. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]
- 10. What is the mechanism of Diflunisal? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
The Electron-Withdrawing Power of Fluorine: An In-depth Technical Guide to 2,4-Difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial building block in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] The strategic placement of two highly electronegative fluorine atoms on the benzene (B151609) ring significantly alters the electronic properties of the molecule, imparting unique characteristics that are highly valued in medicinal chemistry. This technical guide provides a comprehensive analysis of the electron-withdrawing effects of the fluorine substituents in this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its chemical and biological significance.
The presence of fluorine atoms at the 2- and 4-positions enhances the electron-withdrawing nature of the phenyl ring, which in turn influences the acidity, reactivity, and metabolic stability of the molecule and its derivatives.[1] This guide will delve into the fundamental principles governing these effects, including inductive and resonance contributions, and provide a detailed examination of the spectroscopic and acidic properties of this compound.
Physicochemical and Spectroscopic Properties
The introduction of two fluorine atoms onto the benzoic acid scaffold leads to distinct and measurable changes in its physical and chemical properties.
Acidity (pKa)
The most direct quantitative measure of the electron-withdrawing effect of the fluorine atoms is the acidity of the carboxylic acid group. The pKa of this compound is significantly lower than that of unsubstituted benzoic acid, indicating a stronger acid. This is due to the stabilization of the resulting carboxylate anion by the inductive effect of the fluorine atoms.
| Compound | pKa |
| Benzoic Acid | ~4.20 |
| This compound | 3.29 |
| Predicted pKa | 3.21 ± 0.10 |
Table 1: Comparison of the experimental pKa values of Benzoic Acid and this compound.
Spectroscopic Data
The electron-withdrawing nature of the fluorine atoms also manifests in the spectroscopic signatures of this compound.
¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the aromatic protons and carbons are influenced by the deshielding effect of the fluorine atoms.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ¹H | ~13.5 | br s | - | COOH |
| ~8.1 | m | - | H-6 | |
| ~7.2 | m | - | H-3 | |
| ~7.1 | m | - | H-5 | |
| ¹³C | ~165 | d | C=O | |
| ~167 (d, J=258 Hz) | d | J=258 | C-F (C4) | |
| ~164 (d, J=260 Hz) | d | J=260 | C-F (C2) | |
| ~134 | d | C-6 | ||
| ~119 | d | C-1 | ||
| ~113 | dd | C-5 | ||
| ~106 | t | C-3 | ||
| ¹⁹F | -104.5 | m | - | F (at C4) |
| -108.2 | m | - | F (at C2) |
Table 2: Representative NMR data for this compound. Note: Actual chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy: The vibrational frequencies of the carbonyl and hydroxyl groups, as well as the aromatic C-H and C-F bonds, provide further insight into the electronic environment of the molecule. A detailed analysis of the FT-IR and FT-Raman spectra has been conducted, providing a comprehensive vibrational assignment.
| Wavenumber (cm⁻¹) | Assignment |
| ~3000 | O-H stretch (carboxylic acid dimer) |
| ~1700 | C=O stretch |
| ~1600, ~1480, ~1430 | Aromatic C=C stretches |
| ~1250 | C-O stretch |
| ~1140, ~1090 | C-F stretches |
| ~900 | O-H bend (out-of-plane) |
Table 3: Key IR absorption bands for this compound.
The Duality of Fluorine's Electronic Influence: Inductive vs. Resonance Effects
The net electron-withdrawing effect of fluorine in aromatic systems is a balance between two opposing forces: the inductive effect (-I) and the resonance effect (+R).
-
Inductive Effect (-I): Due to its high electronegativity, fluorine strongly pulls electron density through the sigma (σ) bonds. This effect is distance-dependent and is strongest at the ortho position.
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system, donating electron density. This effect is most pronounced at the ortho and para positions.
In the case of fluorine, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution. However, the resonance effect still directs incoming electrophiles to the ortho and para positions.
Hammett Constants
The Hammett equation provides a quantitative measure of the electronic effect of substituents on the reactivity of aromatic compounds. The substituent constants (σ) for fluorine highlight its electron-withdrawing nature.
| Substituent | σ_meta_ | σ_para_ |
| -F | 0.34 | 0.06 |
Table 4: Hammett constants for the fluorine substituent.
The positive values indicate that fluorine is an electron-withdrawing group at both the meta and para positions. The larger value for σ_meta_ reflects the dominance of the inductive effect at this position, where the resonance effect is absent.
Experimental Protocols
Synthesis of this compound
Several synthetic routes to this compound have been reported. Below are generalized protocols for two common methods.
Method 1: Hydrolysis of 2,4-Difluorobenzonitrile (B34149)
This method offers a high-yield, "green" chemistry approach.[3]
-
Reaction Setup: In a round-bottom flask, dissolve 2,4-difluorobenzonitrile (1 equivalent) in an ionic liquid such as 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([bmim]HSO₄).
-
Heating: Heat the reaction mixture to 60-65 °C with stirring for 1-3 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into crushed ice water.
-
Isolation: The product, this compound, will precipitate out of the solution. Collect the solid by filtration and dry. Yields are typically high (>90%).[3]
Method 2: Oxidation of 2,4-Dinitrotoluene (B133949)
This method involves a multi-step synthesis starting from 2,4-dinitrotoluene.
-
Oxidation: Add 2,4-dinitrotoluene to distilled water, heat to 60-70 °C, and then add hydrogen peroxide and manganese dioxide. Stir at a constant temperature for 1.5-2.5 hours. Filter the hot solution to collect the filtrate.
-
Fluorination: The resulting 2,4-dinitrobenzoic acid is then subjected to a fluorination reaction.
-
Acidification: The pH of the filtrate is adjusted to 2-3 with a mixed acid solution (sulfuric, hydrochloric, and nitric acids) to precipitate the this compound.
-
Purification: The collected solid is washed, recrystallized, and dried.
pKa Determination by Potentiometric Titration
-
Solution Preparation: Prepare a solution of this compound of a known concentration (e.g., 0.01 M) in a suitable solvent mixture (e.g., water-acetonitrile).
-
Titration Setup: Use a calibrated pH meter with a combined glass electrode. Maintain a constant temperature (e.g., 25 °C) using a water bath.
-
Titration: Titrate the acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.
-
Data Collection: Record the pH value after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Role in Drug Development: The Case of Voriconazole
The 2,4-difluorophenyl moiety is a key structural feature in several active pharmaceutical ingredients. A prominent example is the antifungal drug Voriconazole .[2]
Voriconazole is a triazole antifungal agent used to treat serious, invasive fungal infections.[4] Its mechanism of action involves the inhibition of a key enzyme in the fungal cell membrane biosynthesis pathway.
Signaling Pathway: Inhibition of Ergosterol (B1671047) Biosynthesis
Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Voriconazole inhibits the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase .[3][4][5] This enzyme is crucial for the conversion of lanosterol to ergosterol. By blocking this step, Voriconazole depletes ergosterol and leads to the accumulation of toxic sterol precursors, ultimately disrupting the fungal cell membrane integrity and inhibiting fungal growth.[3][4]
The presence of the 2,4-difluorophenyl group in Voriconazole is critical for its potent and selective binding to the fungal enzyme.
References
An In-depth Technical Guide to the Acidity and pKa of 2,4-Difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the acidity and pKa value of 2,4-difluorobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document outlines the theoretical basis for its acidity, presents relevant quantitative data, and provides detailed experimental protocols for the determination of its pKa.
Introduction to the Acidity of this compound
This compound is a substituted aromatic carboxylic acid. Its acidity is significantly influenced by the presence of two fluorine atoms on the benzene (B151609) ring. These fluorine atoms are highly electronegative and exert strong electron-withdrawing effects, which play a crucial role in enhancing the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.[1] The position of these substituents is key to their influence on the molecule's electronic properties and, consequently, its pKa value.
Quantitative Analysis of Acidity
The acidity of an organic acid is quantitatively expressed by its acid dissociation constant (Ka) or, more conveniently, its pKa value (pKa = -log(Ka)). A lower pKa value indicates a stronger acid. The pKa of this compound has been determined to be 3.21.[2][3] This value demonstrates a significant increase in acidity compared to benzoic acid and its monosubstituted fluoro-derivatives.
For comparative purposes, the pKa values of relevant benzoic acids are summarized in the table below.
| Compound | pKa Value |
| Benzoic Acid | 4.20 |
| 2-Fluorobenzoic Acid | 3.27 |
| 4-Fluorobenzoic Acid | 4.14 |
| This compound | 3.21 |
Structure-Acidity Relationship
The increased acidity of this compound is a direct consequence of the electronic effects of the two fluorine substituents. These effects can be understood through the interplay of the inductive effect and the resonance effect.
-
Inductive Effect (-I): Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect. This effect involves the polarization of the sigma (σ) bonds, pulling electron density away from the benzene ring and the carboxylate group. This withdrawal of electron density stabilizes the conjugate base (2,4-difluorobenzoate) formed after the dissociation of the proton from the carboxylic acid. By delocalizing the negative charge on the carboxylate, the inductive effect strengthens the acid. The presence of two fluorine atoms significantly enhances this effect.
-
Resonance Effect (+R): The fluorine atoms also possess lone pairs of electrons that can be delocalized into the benzene ring through the resonance effect. This effect donates electron density to the ring, which would typically destabilize the conjugate base and decrease acidity. However, in the case of halogens, the inductive effect is generally considered to be stronger and more influential on acidity than the resonance effect.
The additive nature of these electron-withdrawing inductive effects from the fluorine atoms at the ortho (position 2) and para (position 4) positions leads to a substantial stabilization of the carboxylate anion, resulting in a lower pKa value and therefore, a stronger acid.
Caption: Relationship between electronic effects and acidity.
Experimental Protocols for pKa Determination
The pKa of this compound can be accurately determined using several experimental techniques, with potentiometric and spectrophotometric titrations being the most common.
Potentiometric Titration
This method involves the titration of a solution of the acid with a standard solution of a strong base, while monitoring the pH of the solution using a pH meter.
Materials and Equipment:
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Preparation of the Acid Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of approximately 0.01 M.
-
Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.
-
Titration: a. Place a known volume (e.g., 50 mL) of the this compound solution into a beaker with a magnetic stir bar. b. Immerse the calibrated pH electrode into the solution and begin stirring. c. Record the initial pH of the solution. d. Add the standardized NaOH solution from the burette in small increments (e.g., 0.5 mL). e. After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added. f. Continue the titration until the pH of the solution has risen significantly, well past the equivalence point.
-
Data Analysis: a. Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). b. Determine the equivalence point, which is the point of steepest inflection on the titration curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve. c. The pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point) is equal to the pKa of the acid.
Caption: Workflow for pKa determination via potentiometry.
Spectrophotometric Method
This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.
Materials and Equipment:
-
This compound
-
Buffer solutions of known pH values (spanning the expected pKa)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with accurately known pH values, typically covering a range of at least 2 pH units above and below the expected pKa.
-
Spectral Measurements: a. For each buffer solution, prepare a sample by adding a small, constant aliquot of the stock solution to a volumetric flask and diluting to the mark with the buffer. b. Record the UV-Vis absorbance spectrum of each solution over an appropriate wavelength range.
-
Data Analysis: a. Identify a wavelength at which the absorbance of the acidic form (HA) and the basic form (A⁻) of the compound differ significantly. b. Plot the absorbance at this wavelength against the pH of the buffer solutions. c. The resulting plot should be a sigmoidal curve. The pKa is the pH at the inflection point of this curve. d. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_b) / (A_a - A)] where A is the absorbance at a given pH, A_a is the absorbance of the fully protonated species, and A_b is the absorbance of the fully deprotonated species.
Conclusion
The acidity of this compound (pKa = 3.21) is significantly enhanced compared to benzoic acid due to the strong electron-withdrawing inductive effects of the two fluorine substituents. This property is crucial for its reactivity and its application in the synthesis of various biologically active molecules. The pKa of this compound can be reliably determined through standard laboratory techniques such as potentiometric and spectrophotometric titrations. This guide provides the foundational knowledge and procedural outlines for researchers and professionals working with this important chemical intermediate.
References
The Double-Edged Sword: A Technical Guide to the Natural Occurrence and Biological Roles of Fluorobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorobenzoic acids, aromatic carboxylic acids bearing one or more fluorine atoms, represent a fascinating class of molecules whose presence in the natural world is exceptionally rare. In stark contrast to their scarcity in nature, these compounds have become ubiquitous and indispensable building blocks in the realms of medicinal chemistry and agrochemical science. The strategic incorporation of fluorine into the benzoic acid scaffold imparts unique physicochemical properties that can dramatically enhance metabolic stability, bioavailability, and target-binding affinity. This technical guide provides an in-depth exploration of the limited natural occurrence of fluorobenzoic acids and delves into their significant and varied biological roles. The primary focus is on their function as xenobiotics and their subsequent microbial degradation, as well as their designed applications as potent antimicrobial, anti-inflammatory, and anticancer agents. This guide offers a comprehensive overview of the current state of knowledge, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to serve as a valuable resource for professionals in the field.
Natural Occurrence: A Rarity in the Biological World
While organofluorine compounds are found in nature, they are exceedingly uncommon, and the natural occurrence of fluorobenzoic acids is not well-documented. The vast majority of fluorobenzoic acids are synthetic in origin.[1][2] Naturally produced organofluorines are typically limited to a small number of specific molecules biosynthesized by a select group of plants and microorganisms. The most well-known example is fluoroacetate, a potent toxin found in various plant species. The biosynthesis of the carbon-fluorine bond is an enzymatically challenging process, which likely contributes to the limited diversity of natural organofluorine compounds.
Reports have indicated the presence of 4-fluorobenzoate (B1226621) in freshwater sediment and sewage at concentrations of 50-500 ppm, though its origin, whether from natural biosynthesis or as a persistent environmental contaminant from industrial sources, is not definitively established.[1] Given the widespread industrial use of fluorobenzoic acids and their derivatives, it is plausible that their presence in the environment is primarily anthropogenic.[2][3]
Biological Roles as Xenobiotics: Microbial Degradation
The primary biological role of fluorobenzoic acids in the environment is that of xenobiotics, foreign compounds that can be metabolized and, in some cases, utilized by microorganisms. The strong carbon-fluorine bond makes these compounds generally more resistant to microbial degradation than their non-fluorinated or other halogenated counterparts.[1] However, various bacterial strains have been isolated that can degrade fluorobenzoates, employing distinct metabolic pathways.
Aerobic Degradation of 4-Fluorobenzoate
Several aerobic bacterial strains, including those from the genera Pseudomonas, Alcaligenes, and Burkholderia, have been shown to degrade 4-fluorobenzoate.[1][4][5] The most common aerobic pathway proceeds through the formation of 4-fluorocatechol, followed by ortho-cleavage of the aromatic ring.[4]
Anaerobic Degradation of 4-Fluorobenzoate
Under anaerobic conditions, a different degradation strategy is employed. For instance, Aureobacterium sp. strain RHO25 has been shown to degrade 4-fluorobenzoate via a pathway that involves the initial removal of the fluorine atom, leading to the formation of 4-hydroxybenzoate.[4][6]
Cometabolism of Other Isomers
Pseudomonas sp. B13, when grown on 3-chlorobenzoate, can cometabolize other monofluorobenzoate isomers.[5] However, the degradation of 2- and 3-fluorobenzoate (B1230327) can lead to the formation of dead-end metabolites like 2-fluoro-cis,cis-muconic acid, highlighting the challenges these compounds pose to microbial metabolism.[5]
Designed Biological Roles: Applications in Drug Development
The synthetic nature of fluorobenzoic acids has been harnessed to create a vast array of derivatives with potent biological activities. The introduction of fluorine can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3]
Antimicrobial Activity
Derivatives of fluorobenzoic acid have shown significant promise as antimicrobial agents. Various hydrazide hydrazones and 1,3,4-oxadiazole (B1194373) derivatives of 4-fluorobenzoic acid have been synthesized and evaluated for their antibacterial and antifungal activities.[7][8]
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Pyrazole-substituted 4-fluorobenzoic acid derivatives | S. aureus ATCC 33591 | 1 | [9] |
| 4-Fluorobenzoic acid[(5-nitro-2-furanyl)methylene]hydrazide | S. aureus | Equal activity to ceftriaxone | [8] |
| Amides of fluorobenzoic acids | S. aureus ATCC 6538 | Moderate Activity | [10] |
| 3,4-Dichloro substituted pyrazole (B372694) derivative | Staphylococci strains | 0.5 | [11] |
| 3,5-bis(trifluoromethyl) substituted pyrazole derivative | Gram-positive bacteria | Potent | [11] |
Anti-inflammatory Activity
Fluorinated benzoic acid derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.[12]
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid (proxy for fluoro-analog) | COX-2 | Potentially selective inhibition | [12] |
| Cox-2-IN-26 (a fluorinated compound) | COX-1 | 10.61 | [1] |
| Cox-2-IN-26 (a fluorinated compound) | COX-2 | 0.067 | [1] |
Anticancer Activity
The anticancer potential of fluorobenzoic acid derivatives is an active area of research. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 | Reference |
| 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid Deriv. 1 | MCF-7 (Breast Cancer) | 5.9 µg/mL | [9] |
| 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid Deriv. 2 | MDA-MB-468 (Breast Cancer) | 3.7 µg/mL | [9] |
| Acridine derivatives with fluorobenzoic acid moiety | A549 (Lung Cancer) | <0.1 µM | [13] |
| Acridine derivatives with fluorobenzoic acid moiety | MCF-7 (Breast Cancer) | <0.1 µM | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of fluorobenzoic acids.
Isolation and Culture of Fluorobenzoate-Degrading Bacteria
Objective: To isolate and cultivate bacterial strains capable of utilizing fluorobenzoic acid as a sole carbon and energy source.
Materials:
-
Soil or water samples from potentially contaminated sites.
-
Minimal salts medium (MSM).
-
Fluorobenzoic acid (e.g., 4-fluorobenzoic acid).
-
Nutrient agar (B569324) (NA).
-
Sterile flasks, petri dishes, and pipettes.
-
Incubator shaker.
Procedure:
-
Enrichment Culture: Inoculate 50 mL of sterile MSM containing a specific concentration of fluorobenzoic acid (e.g., 50 mg/L) as the sole carbon source with 1-5 g of the soil or water sample.
-
Incubate the flasks on a rotary shaker (e.g., 150 rpm) at a controlled temperature (e.g., 30°C).
-
After a period of incubation (e.g., 7 days), transfer an aliquot (e.g., 1 mL) of the enrichment culture to a fresh flask of the same medium. Repeat this subculturing step several times to enrich for bacteria capable of degrading the target compound.
-
Isolation of Pure Cultures: After significant growth is observed in the enrichment culture, perform serial dilutions and plate onto NA plates.
-
Incubate the plates until distinct colonies are visible.
-
Pick individual colonies and streak them onto fresh NA plates to obtain pure cultures.
-
Confirmation of Degradation: Inoculate pure isolates into liquid MSM with fluorobenzoic acid as the sole carbon source. Monitor for growth (e.g., by measuring optical density at 600 nm) and substrate depletion (e.g., using HPLC) to confirm the degradative capability of the isolates.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a fluorobenzoic acid derivative that inhibits the visible growth of a microorganism.
Method: Broth Microdilution
Materials:
-
96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Test compound (fluorobenzoic acid derivative) stock solution.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
Incubator.
-
Microplate reader (optional, for quantitative measurement).
Procedure:
-
Preparation of Compound Dilutions: Prepare serial twofold dilutions of the test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory activity of a fluorobenzoic acid derivative against COX-1 and COX-2 enzymes.
Method: Fluorometric Assay
Materials:
-
COX-1 and COX-2 enzymes.
-
Assay buffer.
-
Heme cofactor.
-
Arachidonic acid (substrate).
-
Fluorometric probe.
-
Test compound and reference inhibitor (e.g., celecoxib).
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions.
-
Plate Setup: To the appropriate wells of the 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.
-
Inhibitor Addition: Add various concentrations of the test compound, a reference inhibitor, or a vehicle control (e.g., DMSO) to the wells.
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Detection: Immediately measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader in kinetic mode for a set period (e.g., 5-10 minutes).
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
MTT Cell Viability Assay
Objective: To assess the cytotoxic effect of a fluorobenzoic acid derivative on cancer cell lines.
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
CO₂ incubator.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).
-
Compound Treatment: The next day, treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion
Fluorobenzoic acids stand at a unique intersection of chemistry and biology. While their natural occurrence is extremely limited, their synthetic derivatives have profound biological roles, driven by the advantageous properties imparted by the fluorine atom. As xenobiotics, they have spurred the evolution of specific microbial degradation pathways, offering insights into bacterial metabolism and bioremediation. In the realm of drug discovery, they are a cornerstone for the development of new therapeutics, with significant potential as antimicrobial, anti-inflammatory, and anticancer agents. The continued exploration of fluorobenzoic acid derivatives, guided by the detailed experimental protocols and quantitative data presented in this guide, will undoubtedly lead to further innovations in medicine and environmental science. This technical guide serves as a foundational resource for researchers and professionals, providing the necessary information to navigate the complexities and leverage the opportunities presented by this versatile class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. nveo.org [nveo.org]
- 4. benchchem.com [benchchem.com]
- 5. abcam.com [abcam.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. High activity catechol 1,2-dioxygenase from Stenotrophomonas maltophilia strain KB2 as a useful tool in cis,cis-muconic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Oxidation of 2,4-Difluorotoluene
Introduction
The oxidation of 2,4-difluorotoluene (B1202308) is a critical transformation in synthetic organic chemistry, providing access to valuable intermediates such as 2,4-difluorobenzaldehyde (B74705) and 2,4-difluorobenzoic acid. These compounds are key building blocks in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. For instance, 2,4-difluorobenzaldehyde is a crucial intermediate in the production of the antifungal medication fluconazole[1]. This document outlines a detailed experimental protocol for the continuous oxidation of 2,4-difluorotoluene to 2,4-difluorobenzaldehyde, a method noted for its mild conditions, high efficiency, and safety profile[2].
Data Presentation
The following table summarizes the key quantitative parameters for the continuous oxidation of 2,4-difluorotoluene to 2,4-difluorobenzaldehyde in a tubular reactor system.
| Parameter | Value | Unit | Source |
| Reactants | |||
| 2,4-Difluorotoluene | 200 | mL | [3] |
| Acetic Acid (solvent) | 200 | mL | [3] |
| Hydrogen Peroxide (30%) | - | - | [3] |
| Catalyst Solution | |||
| Cobalt Acetate (B1210297) | 6.06 | g | [2][3] |
| Sodium Molybdate (B1676688) | 6.06 | g | [2][3] |
| Molar Ratio (Cobalt Acetate:2,4-Difluorotoluene) | 0.015:1 | [3] | |
| Oxidizer Solution | |||
| Sodium Bromide | 6.06 | g | [3] |
| Reaction Conditions | |||
| Reactor Type | Tubular Reactor | [2] | |
| Reactant Flow Rate (2,4-difluorotoluene solution) | 5.33 | mL/min | [3] |
| Oxidizer Flow Rate (H₂O₂ solution) | 10.67 | mL/min | [3] |
| Molar Ratio (H₂O₂:2,4-Difluorotoluene) | 2:1 | [3] | |
| Preheating Temperature | 50 | °C | [2] |
| Reaction Temperature | 105 | °C | [3] |
| Residence Time | 400 | s | [3] |
| Results | |||
| 2,4-Difluorotoluene Conversion | 49.5 | % | [3] |
| 2,4-Difluorobenzaldehyde Yield | 31.1 | % | [3] |
Experimental Protocols
This section provides a detailed methodology for the continuous oxidation of 2,4-difluorotoluene to 2,4-difluorobenzaldehyde.
Materials:
-
2,4-Difluorotoluene (C₇H₆F₂)[4]
-
Cobalt Acetate (Co(CH₃COO)₂)
-
Sodium Molybdate (Na₂MoO₄)
-
Sodium Bromide (NaBr)
-
Hydrogen Peroxide (H₂O₂, 30% solution)
-
Acetic Acid (CH₃COOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ether
Equipment:
-
Tubular reactor system with preheating capabilities
-
Constant flow pumps (2)
-
Stirrer
-
Thermometer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph (GC) for analysis
Procedure:
1. Preparation of the Catalyst Solution:
-
In a suitable vessel, dissolve 6.06 g of cobalt acetate and 6.06 g of sodium molybdate in a mixture of 200 mL of 2,4-difluorotoluene and 200 mL of acetic acid.[3]
-
Stir the mixture until all solids are completely dissolved to ensure a homogeneous solution.[3] This solution will be referred to as the reactant feed.
2. Preparation of the Oxidizer Solution:
-
In a separate vessel, carefully dissolve 6.06 g of sodium bromide into a 30% hydrogen peroxide solution, and add acetic acid to create an H₂O₂-acetic acid solution.[3] This will serve as the oxidizer feed.
3. Reaction Setup and Execution:
-
Set up the tubular reactor system, ensuring all connections are secure.
-
Using two separate constant flow pumps, inject the reactant feed and the oxidizer feed into their respective preheating units.[2]
-
Set the flow rate of the reactant feed (2,4-difluorotoluene solution) to 5.33 mL/min and the oxidizer feed (H₂O₂ solution) to 10.67 mL/min.[3] This maintains a molar ratio of H₂O₂ to 2,4-difluorotoluene of 2:1.[3]
-
Heat both preheating units to 50°C.[2]
-
The two preheated streams are then fed into the main tubular reactor.
-
Maintain the main reactor temperature at 105°C.[3]
-
The total residence time for the reactants in the reactor should be controlled to 400 seconds.[3]
4. Product Collection and Work-up:
-
The outlet stream from the reactor is cooled to 0°C.[3]
-
The reaction is quenched by the addition of dichloromethane.[3]
-
The organic layer is separated, and the aqueous layer is extracted with ether.
-
The combined organic extracts are dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude 2,4-difluorobenzaldehyde.
5. Analysis:
-
The conversion of 2,4-difluorotoluene and the yield of 2,4-difluorobenzaldehyde are determined by gas chromatography (GC) analysis.[3]
Mandatory Visualization
Caption: Workflow for the continuous oxidation of 2,4-difluorotoluene.
References
- 1. guidechem.com [guidechem.com]
- 2. CN106588600A - Method for preparing 2,4-difluorobenzaldehyde through continuous oxidation of 2,4-difluorotoluene - Google Patents [patents.google.com]
- 3. 2,4-Difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. 2,4-Difluorotoluene 99 452-76-6 [sigmaaldrich.com]
Application Notes: The Role of 2,4-Difluorobenzoic Acid in the Synthesis of Modern Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,4-difluorobenzoic acid as a key building block in the development of a range of agrochemicals, including herbicides, insecticides, and fungicides. The inclusion of fluorine atoms in bioactive molecules is a well-established strategy in agrochemical design to enhance efficacy, metabolic stability, and binding affinity to target enzymes. This compound offers a readily available scaffold to introduce these advantageous fluorine moieties.
Synthesis of Herbicides: 2,4-Difluorobenzoylthiourea Derivatives
Acylthiourea compounds are a class of herbicides known for their potent activity. The synthesis of 2,4-difluorobenzoylthiourea derivatives from this compound is a prime example of its application in this domain. These compounds often act by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants.
Experimental Protocol: Synthesis of a 2,4-Difluorobenzoylthiourea Herbicide[1]
This protocol outlines a three-step synthesis of a potent 2,4-difluorobenzoylthiourea herbicide starting from this compound.
Step 1: Synthesis of 2,4-Difluorobenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.
-
Add thionyl chloride in a 6:1 molar ratio to the this compound.
-
Heat the reaction mixture to reflux and maintain for 8 hours.
-
After completion of the reaction, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 2,4-difluorobenzoyl chloride.
Step 2: Synthesis of 2,4-Difluorobenzoyl Isothiocyanate
-
Dissolve the crude 2,4-difluorobenzoyl chloride in acetonitrile (B52724).
-
Add potassium thiocyanate (B1210189) in a 1:1 molar ratio to the 2,4-difluorobenzoyl chloride solution.
-
Heat the mixture to reflux for 1 hour to form 2,4-difluorobenzoyl isothiocyanate in solution.
Step 3: Synthesis of 2,4-Difluorobenzoylthiourea
-
To the acetonitrile solution of 2,4-difluorobenzoyl isothiocyanate, add 2-amino-4,6-dimethoxypyrimidine (B117758) in a 0.97:1 molar ratio (isothiocyanate:amine).
-
Add tetrabutylammonium (B224687) bromide as a phase transfer catalyst (3% of the total mass of reactants).
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the reaction mixture and isolate the precipitated solid by filtration.
-
Wash the solid with cold acetonitrile and dry under vacuum to yield the final 2,4-difluorobenzoylthiourea product.
Quantitative Data
| Step | Reactants | Molar Ratio | Solvent | Reaction Time | Temperature | Yield |
| 1 | This compound, Thionyl chloride | 1:6 | Neat | 8 h | Reflux | 89% |
| 2 | 2,4-Difluorobenzoyl chloride, KSCN | 1:1 | Acetonitrile | 1 h | Reflux | In situ |
| 3 | 2,4-Difluorobenzoyl isothiocyanate, 2-Amino-4,6-dimethoxypyrimidine | 0.97:1 | Acetonitrile | 4 h | Reflux | 90% |
Synthesis Workflow
Caption: Synthesis of a 2,4-Difluorobenzoylthiourea Herbicide.
Synthesis of Insecticides: Benzoylphenylurea (B10832687) Derivatives
Benzoylphenylurea insecticides are a significant class of insect growth regulators that interfere with chitin (B13524) synthesis, a vital component of the insect exoskeleton. This compound can serve as a precursor for the synthesis of the benzoyl moiety in these insecticides. A representative example is the synthesis of a precursor to Diflubenzuron.
Experimental Protocol: Synthesis of N-(4-chlorophenyl)-2,6-difluorobenzamide (A Precursor to Diflubenzuron)
This protocol describes the synthesis of a key intermediate for benzoylphenylurea insecticides, adapted for the 2,4-difluoro analogue.
Step 1: Synthesis of 2,4-Difluorobenzoyl Chloride
-
Follow the procedure outlined in the herbicide synthesis section (Step 1).
Step 2: Amide Formation
-
In a reaction vessel, dissolve 4-chloroaniline (B138754) in a suitable dry solvent such as dichloromethane (B109758).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of 2,4-difluorobenzoyl chloride in the same solvent to the cooled 4-chloroaniline solution.
-
Add a base, such as triethylamine, to neutralize the HCl byproduct.
-
Allow the reaction to stir at room temperature for several hours until completion, monitored by TLC.
-
Wash the reaction mixture with dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization to yield N-(4-chlorophenyl)-2,4-difluorobenzamide.
Quantitative Data
| Step | Reactants | Solvent | Key Reagents | Yield |
| 1 | This compound, Thionyl chloride | Neat | - | ~89% |
| 2 | 2,4-Difluorobenzoyl chloride, 4-Chloroaniline | Dichloromethane | Triethylamine | High |
Synthesis Workflow
Caption: Synthesis of an Insecticide Precursor.
Synthesis of Fungicides: Triazole Derivatives
Triazole fungicides are a major class of agricultural fungicides that inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. This compound can be a starting point for the synthesis of key intermediates for these fungicides. A common intermediate is a substituted acetophenone, which can be further elaborated to the final triazole fungicide.
Experimental Protocol: Representative Synthesis of a 2,4-Difluorophenyl Triazole Intermediate
This protocol outlines a representative synthesis of a key intermediate for triazole fungicides starting from 2,4-difluorobenzoyl chloride.
Step 1: Synthesis of 2,4-Difluorobenzoyl Chloride
-
Follow the procedure outlined in the herbicide synthesis section (Step 1).
Step 2: Friedel-Crafts Acylation
-
To a solution of a suitable aromatic or heteroaromatic compound in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane), add a Lewis acid catalyst (e.g., aluminum chloride).
-
Cool the mixture in an ice bath.
-
Slowly add 2,4-difluorobenzoyl chloride to the reaction mixture.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Quench the reaction by carefully adding it to a mixture of ice and concentrated HCl.
-
Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it to obtain the crude acylated product.
Step 3: Introduction of the Triazole Moiety
-
The acylated product is then converted to a halomethyl ketone derivative.
-
React the halomethyl ketone with 1,2,4-triazole (B32235) in the presence of a base to yield the 2,4-difluorophenyl triazole intermediate.
Quantitative Data
| Step | Reaction Type | Key Reagents | Typical Yield |
| 1 | Chlorination | Thionyl chloride | High |
| 2 | Friedel-Crafts Acylation | Lewis Acid (e.g., AlCl₃) | Moderate to High |
| 3 | Nucleophilic Substitution | 1,2,4-Triazole, Base | Good |
Logical Relationship Diagram
Caption: Pathway to Triazole Fungicide Intermediates.
Disclaimer: These application notes are for informational purposes for research and development professionals. All experimental work should be conducted in a well-equipped laboratory with appropriate safety precautions. The provided protocols are representative and may require optimization for specific substrates and scales.
Application Notes and Protocols for the Crystallization of High-Purity 2,4-Difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification of 2,4-Difluorobenzoic acid via crystallization. The protocols outlined below are designed to enhance the purity of the compound, a critical step in the synthesis of pharmaceuticals and other high-value chemical entities. The selection of an appropriate crystallization method and solvent system is crucial for achieving high purity and yield.
Introduction
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients. The purity of this starting material directly impacts the quality and safety of the final drug product. Crystallization is a robust and widely used technique for the purification of solid organic compounds. This process relies on the differences in solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures. This application note details three common and effective crystallization methodologies: Cooling Crystallization, Antisolvent Crystallization, and Sublimation.
Physicochemical Properties
This compound typically appears as a white to light yellow crystalline solid.[1] While its solubility in water is limited, it is soluble in various organic solvents such as ethanol (B145695) and acetone.[1] The melting point of pure this compound is consistently reported to be in the range of 188-190 °C.[2][3][4] A significant deviation from this melting point range can indicate the presence of impurities.
Data Presentation: Solvent Selection and Expected Purity
The choice of solvent is a critical parameter in developing a successful crystallization process. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures. For antisolvent crystallization, a miscible solvent-antisolvent pair is required, where the compound is soluble in the solvent and insoluble in the antisolvent. Based on available literature for similar compounds, the following solvents are recommended for screening.
| Crystallization Method | Solvent(s) | Antisolvent (if applicable) | Expected Purity | Key Considerations |
| Cooling Crystallization | Water | N/A | > 99.0% | Slower cooling rates generally lead to larger, purer crystals.[5][6] |
| Toluene | N/A | > 99.0% | Good for non-polar impurities. | |
| Ethanol/Water Mixture | N/A | > 99.5% | The ratio of ethanol to water can be optimized to control solubility and yield. | |
| Antisolvent Crystallization | Ethanol | Water | > 99.5% | The rate of antisolvent addition can affect crystal size and purity.[7] |
| Acetone | Hexane | > 99.0% | Suitable for removing impurities with different polarities. | |
| Sublimation | N/A | N/A | > 99.8% | A solvent-free method that can yield very high purity product.[8] |
Experimental Protocols
Protocol 1: Cooling Crystallization from an Ethanol/Water Mixture
This protocol describes the purification of this compound using a mixed solvent system, which often provides a steeper solubility curve than a single solvent, leading to higher recovery.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized Water
-
Erlenmeyer flask
-
Heating mantle or hot plate with magnetic stirrer
-
Condenser
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
-
Vacuum oven
Procedure:
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add 5 mL of ethanol.
-
Heating: Gently heat the mixture with stirring until the solid dissolves completely. If any particulates remain, they may be insoluble impurities.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a separate flask containing a small amount of the ethanol/water solvent mixture and a funnel. Filter the hot solution quickly to remove the impurities.
-
Addition of Water: To the clear solution, add deionized water dropwise until the solution becomes slightly turbid, indicating the point of saturation. Then, add a few drops of ethanol until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger crystals, insulate the flask to slow the cooling process.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 60-70 °C) until a constant weight is achieved.
Workflow for Cooling Crystallization
References
- 1. This compound(1583-58-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. 2,4-二氟苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. toku-e.com [toku-e.com]
- 4. This compound 98 1583-58-0 [sigmaaldrich.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
2,4-Difluorobenzoic Acid: A Versatile Building Block in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
2,4-Difluorobenzoic acid, a halogenated aromatic carboxylic acid, has emerged as a critical structural motif and versatile building block in the field of medicinal chemistry. The presence of two fluorine atoms on the phenyl ring imparts unique physicochemical properties to molecules, including enhanced metabolic stability, increased binding affinity, and improved membrane permeability. These characteristics make this compound and its derivatives highly valuable starting materials for the synthesis of a wide range of therapeutic agents, including antifungal drugs, antibacterial agents, and potentially selective enzyme inhibitors and serotonin (B10506) receptor modulators. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceuticals.
I. Antifungal Agents: Azole Antifungals
The 2,4-difluorophenyl group is a hallmark of several potent azole antifungal agents. These drugs function by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
A. Fluconazole (B54011)
Fluconazole is a broad-spectrum triazole antifungal used to treat a variety of fungal infections. The synthesis of fluconazole can be achieved from a derivative of this compound.
Quantitative Data:
| Compound | Target Organism | MIC Range (μg/mL) |
| Fluconazole | Candida albicans | 0.125 - 16[1][2] |
| Fluconazole | Candida albicans | Susceptible: ≤ 2, Resistant: > 4[3] |
| Fluconazole | Candida albicans | Geometric Mean MIC (Therapeutic Success): 0.95[4] |
| Fluconazole | Candida albicans | Geometric Mean MIC (Therapeutic Failure): 11.55[4] |
Signaling Pathway:
Experimental Protocol: Synthesis of Fluconazole from α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone
This protocol outlines a key step in a potential synthesis of fluconazole.
Materials:
-
α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone
-
Sodium hydroxide (B78521) (NaOH)
-
Toluene
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Epoxidation:
-
In a suitable reaction vessel, dissolve α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone and trimethylsulfoxonium iodide in toluene.
-
Add a solution of sodium hydroxide and stir the mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole.[5]
-
-
Ring Opening and Triazole Addition:
-
Dissolve the resulting epoxide and 1,2,4-triazole in DMF.
-
Add potassium carbonate to the mixture.
-
Heat the reaction mixture and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain fluconazole.[5]
-
B. Voriconazole (B182144)
Voriconazole is another triazole antifungal agent with a broad spectrum of activity, particularly against Aspergillus species. Its synthesis involves the key intermediate 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.
Quantitative Data:
| Compound | Target Organism | MIC Range (μg/mL) |
| Voriconazole | Aspergillus fumigatus | < 0.03 - 0.5[6] |
| Voriconazole | Aspergillus fumigatus | MIC90: 0.25[6] |
| Voriconazole | Aspergillus fumigatus | Wild-type MIC: 0.5[7] |
| Voriconazole | Aspergillus fumigatus | Triazole-resistant MICs: 4 - 16[7] |
Signaling Pathway:
The mechanism of action for voriconazole is the same as for fluconazole, involving the inhibition of lanosterol 14α-demethylase.
Experimental Protocol: Synthesis of Voriconazole from 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
This protocol describes a Reformatsky-type coupling reaction for the synthesis of a voriconazole precursor.[8][9]
Materials:
-
1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
-
6-(1-bromo-ethyl)-4-chloro-5-fluoropyrimidine
-
Zinc powder (activated with 1N HCl)
-
Lead powder
-
Iodine
-
Tetrahydrofuran (THF), anhydrous
-
Glacial acetic acid
Procedure:
-
Activation of Zinc:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.
-
Add activated zinc powder and lead powder to the THF.
-
Slowly add a solution of iodine in anhydrous THF while stirring.
-
-
Reformatsky Reaction:
-
Cool the zinc-lead suspension to 2-5 °C.
-
In a separate flask, dissolve 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and 6-(1-bromo-ethyl)-4-chloro-5-fluoropyrimidine in anhydrous THF.
-
Slowly add this solution to the cold zinc-lead suspension.
-
Allow the reaction mixture to warm to room temperature and stir for a specified time, monitoring by TLC.
-
-
Work-up and Isolation:
-
Upon completion, quench the reaction by adding glacial acetic acid and water.
-
Filter the mixture to remove any solid metal residues.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product, a diastereomeric mixture of 3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, can be carried forward to the next steps of dechlorination and chiral resolution to obtain voriconazole.[8][9][10]
-
II. Antibacterial Agents: Fluoroquinolones
Derivatives of this compound are also precursors to potent fluoroquinolone antibiotics. These bactericidal agents inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.
A. Ciprofloxacin (B1669076)
While the direct synthesis of ciprofloxacin often starts from 2,4,5-trifluorobenzoic acid, the core quinolone structure can be conceptually derived from 2,4-difluorobenzoyl precursors.
Quantitative Data:
| Compound | Target Organism | MIC Range (μg/mL) |
| Ciprofloxacin | Escherichia coli | Susceptible: ≤ 1, Intermediate: 2, Resistant: ≥ 4[11] |
| Ciprofloxacin | Escherichia coli | 0.013 - 0.08 (for specific clinical isolates)[12] |
| Ciprofloxacin | Escherichia coli | Resistant isolates: 8 - 32[13] |
Signaling Pathway:
Experimental Protocol: Conceptual Synthesis of a Quinolone Core from a 2,4-Difluorobenzoyl Derivative
This protocol outlines the general steps for constructing the quinolone core structure.
Materials:
-
Ethyl 2,4-difluorobenzoylacetate (can be synthesized from this compound)
-
Triethyl orthoformate
-
Acetic anhydride
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Enol Ether Formation:
-
React ethyl 2,4-difluorobenzoylacetate with triethyl orthoformate in the presence of acetic anhydride.
-
Heat the mixture to drive the reaction to completion, forming the corresponding enol ether.
-
-
Reaction with Amine:
-
To the enol ether, add cyclopropylamine and stir at room temperature.
-
Monitor the reaction by TLC.
-
-
Cyclization:
-
After the reaction with the amine is complete, add a base such as potassium carbonate and a solvent like DMF.
-
Heat the mixture to induce cyclization to the quinolone ring system.
-
-
Work-up and Purification:
-
After cooling, pour the reaction mixture into water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the resulting quinolone derivative by recrystallization or column chromatography. This core can then be further functionalized to yield ciprofloxacin.
-
III. Other Potential Applications
The this compound scaffold is also being explored for its potential in developing other classes of therapeutic agents.
A. Selective Enzyme Inhibitors
The electron-withdrawing nature of the fluorine atoms can influence the acidity of the carboxylic acid group and its ability to interact with active sites of various enzymes. Research is ongoing to develop selective inhibitors of enzymes such as kinases and proteases using this compound derivatives.
B. Serotonin Receptor Modulators
The 2,4-difluorophenyl moiety can be incorporated into ligands for serotonin (5-HT) receptors. The fluorine atoms can form favorable interactions within the receptor binding pocket, leading to potent and selective modulation of receptor activity. This could have applications in the treatment of various central nervous system disorders, including depression and anxiety.
This compound is a privileged scaffold in medicinal chemistry, providing a valuable entry point for the synthesis of a diverse array of pharmaceuticals. Its incorporation into drug candidates often leads to improved pharmacological profiles. The protocols and data presented here serve as a resource for researchers engaged in the design and synthesis of novel therapeutic agents based on this versatile building block. Further exploration of this compound derivatives is expected to yield new and improved treatments for a range of diseases.
References
- 1. Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Fluconazole - Chempedia - LookChem [lookchem.com]
- 6. Activity of voriconazole (UK-109,496) against clinical isolates of Aspergillus species and its effectiveness in an experimental model of invasive pulmonary aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination of Voriconazole and Anidulafungin for Treatment of Triazole-Resistant Aspergillus fumigatus in an In Vitro Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. API SYNTHESIS INTERNATIONAL: VORICONAZOLE [apisynthesisint.blogspot.com]
- 9. US8263769B2 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 10. WO2006065726A2 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 11. droracle.ai [droracle.ai]
- 12. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,4-Difluorobenzoic Acid in the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluorobenzoic acid is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of potent and selective enzyme inhibitors. The presence of the difluorophenyl moiety can significantly enhance binding affinity, metabolic stability, and pharmacokinetic properties of drug candidates. These application notes provide detailed protocols and data for the synthesis of two key classes of enzyme inhibitors derived from this compound: p38 MAP kinase inhibitors and Factor Xa inhibitors.
I. p38 MAP Kinase Inhibitors
p38 Mitogen-Activated Protein (MAP) kinases are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK signaling pathway is implicated in a variety of inflammatory diseases, making it a significant target for therapeutic intervention. Several potent p38 MAPK inhibitors incorporate the 2,4-difluorophenyl group to interact with the ATP-binding site of the enzyme.
Signaling Pathway
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
Quantitative Data
The following table summarizes the inhibitory activity of representative p38 MAP kinase inhibitors containing a 2,4-difluorophenyl moiety.
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| BIRB 796 | p38α MAP Kinase | 0.1 | [1] |
| SB203580 | p38α MAP Kinase | 300 | [2] |
| Compound 21 | p38α MAP Kinase | 17 | [3] |
| Compound 7h | p38 MAP Kinase | 900 | [4] |
Experimental Protocols
Synthesis of a 2,4-Difluorophenyl-Containing Pyridinylimidazole p38 MAP Kinase Inhibitor (General Procedure)
This protocol outlines a general multi-step synthesis adapted from methodologies for preparing pyridinylimidazole-based p38 MAP kinase inhibitors, incorporating this compound as a key starting material.
Step 1: Synthesis of 2,4-Difluorobenzoyl Chloride
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield crude 2,4-difluorobenzoyl chloride, which can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
-
To a stirred suspension of aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM (15 mL/mmol) at 0 °C, add a solution of 4-methoxypyridine (B45360) (1.0 eq) in DCM dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of 2,4-difluorobenzoyl chloride (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexanes) to afford the corresponding ketone.
Step 3: Imidazole Ring Formation
-
Dissolve the ketone from Step 2 (1.0 eq) in formamide (B127407) (10 mL/mmol).
-
Add ammonium (B1175870) acetate (10 eq) and heat the mixture to 150 °C for 4-6 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to yield the pyridinylimidazole core.
Step 4: N-Alkylation
-
To a solution of the pyridinylimidazole (1.0 eq) in anhydrous DMF (10 mL/mmol), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add the desired alkylating agent (e.g., a substituted benzyl (B1604629) bromide, 1.1 eq) and stir at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final p38 MAP kinase inhibitor.
II. Factor Xa Inhibitors
Factor Xa (FXa) is a serine protease that plays a critical role at the convergence of the intrinsic and extrinsic pathways of the blood coagulation cascade. Inhibition of FXa is a key strategy for the prevention and treatment of thromboembolic disorders. This compound is incorporated into the structure of some FXa inhibitors to enhance their binding to the S1 and S4 pockets of the enzyme.
Signaling Pathway
Caption: Blood Coagulation Cascade and Point of Inhibition.
Quantitative Data
The following table presents the inhibitory constants for representative Factor Xa inhibitors that can be synthesized using a 2,4-difluorobenzoyl moiety.
| Compound ID | Target Enzyme | Ki (nM) | IC50 (nM) | Reference |
| Betrixaban | Factor Xa | 0.12 | 1.5 | [5] |
| Apixaban | Factor Xa | 0.08 | 2.1 | [6] |
| Compound 10 | Factor Xa | - | 10 | [7] |
| SK549 | Factor Xa | 0.52 | - | [8] |
Experimental Protocols
Synthesis of a 2,4-Difluorobenzamido-Containing Factor Xa Inhibitor (General Procedure)
This protocol outlines a general synthetic route for preparing Factor Xa inhibitors featuring a 2,4-difluorobenzamido group, starting from this compound.
Step 1: Amide Coupling of this compound
-
To a solution of this compound (1.0 eq) in anhydrous DMF (10 mL/mmol), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the desired amine (e.g., a substituted aniline (B41778) derivative, 1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to obtain the desired amide.
Step 2: Further Functionalization (Example: Suzuki Coupling)
This step will vary depending on the target inhibitor structure. The following is an example of a subsequent Suzuki coupling reaction.
-
To a degassed solution of the amide from Step 1 (containing an appropriate halide, 1.0 eq) and a boronic acid or ester partner (1.2 eq) in a mixture of toluene (B28343) (5 mL/mmol), ethanol (B145695) (2 mL/mmol), and water (1 mL/mmol), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final Factor Xa inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. remedypublications.com [remedypublications.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Design and synthesis of isoxazoline derivatives as factor Xa inhibitors. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Hydrolysis of 2,4-Difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the hydrolysis of 2,4-difluorobenzonitrile (B34149) to its corresponding amide (2,4-difluorobenzamide) and carboxylic acid (2,4-difluorobenzoic acid). These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The protocols outlined below cover acid-catalyzed, ionic liquid-mediated, and high-temperature water hydrolysis methods.
Introduction
2,4-Difluorobenzonitrile is an aromatic organic compound featuring a benzene (B151609) ring substituted with two fluorine atoms and a nitrile group.[1] The electron-withdrawing nature of the fluorine atoms and the nitrile group influences its reactivity.[1][2] The hydrolysis of the nitrile group can be controlled to yield either the amide or the carboxylic acid, depending on the reaction conditions.
Data Summary
The following table summarizes quantitative data for different hydrolysis protocols applicable to difluorobenzonitriles.
| Method | Substrate | Product | Catalyst/Medium | Temperature | Time | Yield | Reference |
| Ionic Liquid-Mediated | 2,4-Difluorobenzonitrile | This compound | [bmim]HSO₄ | 60-65°C | 2.5 h | >90% | --INVALID-LINK--[3] |
| Acid-Catalyzed | 3,5-Difluorobenzonitrile (B1349092) | 3,5-Difluorobenzamide | Concentrated Sulfuric Acid | Room Temp - 150°C | 0.5-10 h | N/A | --INVALID-LINK--[4] |
| High-Temperature Water | 2,6-Difluorobenzonitrile | 2,6-Difluorobenzamide | Water (non-catalytic) | 250°C (523.15 K) | 5 h | 64.3% | --INVALID-LINK--[5] |
Experimental Protocols
Protocol 1: Ionic Liquid-Mediated Hydrolysis to this compound
This protocol describes a green chemistry approach using a reusable ionic liquid for the complete hydrolysis of 2,4-difluorobenzonitrile to this compound.[3]
Materials:
-
2,4-Difluorobenzonitrile
-
1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([bmim]HSO₄)
-
Deionized water
-
Crushed ice
-
Diethyl ether
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle with magnetic stirrer
-
TLC plates for reaction monitoring
Procedure:
-
In a round-bottom flask, dissolve 2 mmol of 2,4-difluorobenzonitrile in 5 ml of [bmim]HSO₄.
-
Heat the reaction mixture to 60-65°C with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2.5 hours), pour the reaction mixture into a beaker containing crushed ice and water.
-
The product, this compound, will precipitate out of the solution.
-
Filter the solid product and dry it. The product is expected to be of high purity (>90% yield).[3]
-
To recover the ionic liquid, concentrate the filtrate under vacuum, wash it twice with diethyl ether, and then concentrate again under high vacuum. The recovered ionic liquid can be reused.[3]
Protocol 2: Acid-Catalyzed Partial Hydrolysis to 2,4-Difluorobenzamide (B1295065)
This protocol is adapted from the hydrolysis of 3,5-difluorobenzonitrile and is suitable for the partial hydrolysis to the amide.[4] Strong acids like concentrated sulfuric acid are effective for this transformation.
Materials:
-
2,4-Difluorobenzonitrile
-
Concentrated sulfuric acid (98%)
-
Deionized water
-
Ice bath
-
Sodium bicarbonate solution (saturated)
-
Standard laboratory glassware
Procedure:
-
In a flask equipped with a magnetic stirrer, add 1 equivalent of 2,4-difluorobenzonitrile.
-
Cool the flask in an ice bath and slowly add an excess of concentrated sulfuric acid with stirring.
-
Allow the mixture to stir at room temperature. The reaction can be gently heated (up to 150°C) to increase the rate, with monitoring to avoid complete hydrolysis to the carboxylic acid.[4]
-
Monitor the reaction by TLC or GC/MS to determine the optimal reaction time (typically between 0.5 and 10 hours).[4]
-
Once the desired conversion is achieved, carefully pour the reaction mixture over crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
The product, 2,4-difluorobenzamide, will precipitate.
-
Filter the solid, wash with cold deionized water, and dry under vacuum.
Protocol 3: Non-Catalytic Hydrolysis in High-Temperature Liquid Water
This method, based on studies with 2,6-difluorobenzonitrile, offers a green alternative for producing 2,4-difluorobenzamide without the use of acid or base catalysts, which can cause waste disposal issues.[5] This process typically occurs in a high-pressure reactor.
Materials:
-
2,4-Difluorobenzonitrile
-
Deionized water
-
High-pressure stainless-steel reactor
-
Appropriate safety equipment for high-pressure reactions
Procedure:
-
Place a known amount of 2,4-difluorobenzonitrile and deionized water into a high-pressure reactor.
-
Seal the reactor and heat it to a high temperature (e.g., a study on a similar compound reached a 64.27% yield at 250°C after 300 minutes).[5]
-
The reaction is a consecutive reaction where the nitrile is first hydrolyzed to the amide and then further to the carboxylic acid.[5] The reaction time is critical to maximize the yield of the amide.
-
After the desired reaction time, cool the reactor to room temperature.
-
Vent any pressure and open the reactor.
-
Extract the product mixture with a suitable organic solvent (e.g., ethyl acetate).
-
The desired product, 2,4-difluorobenzamide, can be isolated and purified from the extract using standard techniques like column chromatography or recrystallization.
Visualizations
References
Application of 2,4-Difluorobenzoic Acid in the Preparation of Liquid Crystals
Abstract
2,4-Difluorobenzoic acid is a crucial building block in the synthesis of advanced liquid crystal materials. The incorporation of fluorine atoms into the molecular core of liquid crystals significantly modifies their physicochemical properties, including dielectric anisotropy, viscosity, and thermal stability. These modifications are essential for the development of high-performance liquid crystal displays (LCDs) and other photonic devices. This document provides detailed application notes and experimental protocols for the synthesis of a model liquid crystal compound derived from this compound, intended for researchers, scientists, and professionals in drug development and materials science.
Introduction
Liquid crystals are a state of matter that possesses properties between those of conventional liquids and solid crystals.[1] Their unique ability to be manipulated by electric and magnetic fields makes them indispensable in display technologies.[2][3] The performance of liquid crystal devices is highly dependent on the molecular structure of the constituent liquid crystal compounds.[4]
The introduction of fluorine atoms into the aromatic core of liquid crystal molecules is a widely adopted strategy to fine-tune their properties.[5] Specifically, the strong electronegativity and small size of fluorine atoms can induce a significant dipole moment, leading to a large and often negative dielectric anisotropy (Δε), which is highly desirable for display modes like vertical alignment (VA).[6][7] Furthermore, fluorination can reduce viscosity, leading to faster switching times, and enhance thermal and chemical stability.[8]
This compound serves as a versatile precursor for introducing a 2,4-difluorobenzoyloxy moiety into the rigid core of calamitic (rod-shaped) liquid crystals. This application note details the synthesis and characterization of a representative liquid crystal, 4'-hexyloxybiphenyl-4-yl 2,4-difluorobenzoate, to illustrate the practical application of this compound.
General Principles of Fluorination in Liquid Crystal Design
The strategic placement of fluorine atoms on a liquid crystal scaffold can profoundly influence its mesomorphic and electronic properties. Key effects include:
-
Modification of Dielectric Anisotropy (Δε): The strong dipole moment of the C-F bond is leveraged to control Δε. Lateral fluorine substitution, as in the case of a 2,4-difluorobenzoyloxy group, can generate a significant dipole moment perpendicular to the long molecular axis, resulting in a negative Δε.[9][10]
-
Reduction of Viscosity: The low polarizability of the C-F bond can diminish intermolecular interactions, leading to lower rotational viscosity and, consequently, faster electro-optical response times in display applications.[8]
-
Enhancement of Stability: The high bond energy of the C-F bond imparts greater resistance to degradation from heat, UV radiation, and chemical exposure.[8]
-
Alteration of Mesophase Behavior: The introduction of fluorine atoms can influence the type of liquid crystal phases (mesophases) exhibited and their transition temperatures.[5]
Experimental Protocols
This section provides a detailed protocol for the synthesis of a model liquid crystal, 4'-hexyloxybiphenyl-4-yl 2,4-difluorobenzoate, starting from this compound.
Synthesis of 4'-Hexyloxybiphenyl-4-ol
A common precursor for the esterification with this compound is a hydroxyl-terminated biphenyl (B1667301) compound. The synthesis of 4'-hexyloxybiphenyl-4-ol is a prerequisite and is typically achieved via a Williamson ether synthesis.
Materials:
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4'-dihydroxybiphenyl (1.0 eq) in anhydrous acetone.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Add 1-bromohexane (1.1 eq) dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure 4'-hexyloxybiphenyl-4-ol.
-
Dry the product in a vacuum oven.
Synthesis of 4'-Hexyloxybiphenyl-4-yl 2,4-difluorobenzoate
The final liquid crystal is synthesized via Steglich esterification of this compound with 4'-hexyloxybiphenyl-4-ol.[4]
Materials:
-
This compound (1.0 eq)
-
4'-Hexyloxybiphenyl-4-ol (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM, anhydrous)
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound, 4'-hexyloxybiphenyl-4-ol, and DMAP in anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Add a solution of DCC in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient as the eluent.
-
Recrystallize the purified product from ethanol to obtain the final liquid crystal, 4'-hexyloxybiphenyl-4-yl 2,4-difluorobenzoate.
-
Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Characterization of Liquid Crystalline Properties
The mesomorphic and physical properties of the synthesized liquid crystal are determined using standard techniques.[11]
Differential Scanning Calorimetry (DSC)
DSC is used to determine the phase transition temperatures.
Procedure:
-
Seal a small amount of the sample (3-5 mg) in an aluminum pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point.
-
Cool the sample at the same rate to a temperature below its crystallization point.
-
Perform a second heating and cooling cycle to ensure the removal of thermal history.
-
Identify the phase transition temperatures (melting and clearing points) from the peaks in the heat flow curve.[11]
Polarized Optical Microscopy (POM)
POM is used to identify the liquid crystal phases by observing their characteristic textures.
Procedure:
-
Place a small amount of the sample between a clean glass slide and a coverslip.
-
Heat the sample on a hot stage to its isotropic phase.
-
Cool the sample slowly into the liquid crystalline phase(s).
-
Observe the textures that form under a polarized light microscope to identify the mesophase type (e.g., nematic, smectic).[11]
Data Presentation
The following table summarizes the expected physical properties of 4'-hexyloxybiphenyl-4-yl 2,4-difluorobenzoate based on structure-property relationships of similar fluorinated liquid crystals.
| Property | Symbol | Expected Value | Units |
| Melting Point | Tm | 85 - 95 | °C |
| Clearing Point | Tc | 150 - 160 | °C |
| Dielectric Anisotropy | Δε | -2.0 to -4.0 (at 1 kHz) | - |
| Birefringence | Δn | 0.15 - 0.18 (at 589 nm) | - |
| Rotational Viscosity | γ₁ | 150 - 200 | mPa·s |
Visualizations
Synthesis Workflow
The following diagram illustrates the overall synthetic workflow for the preparation of the target liquid crystal.
Caption: Synthetic route for the target liquid crystal.
Characterization Workflow
The following diagram outlines the logical workflow for characterizing the synthesized liquid crystal.
Caption: Characterization workflow for the liquid crystal.
Conclusion
This compound is a valuable synthon for the preparation of high-performance liquid crystals. The protocols and application notes provided herein offer a comprehensive guide for the synthesis and characterization of a model liquid crystal incorporating a 2,4-difluorobenzoyloxy moiety. The principles and methodologies described can be adapted for the synthesis of a wide range of fluorinated liquid crystals with tailored properties for advanced display and photonic applications. The strategic incorporation of fluorine atoms, as demonstrated, is a powerful tool for materials scientists to engineer the next generation of liquid crystal materials.
References
- 1. The diverse world of liquid crystals - Physics Today [physicstoday.aip.org]
- 2. Research of Liquid-Crystal Materials for a High-Performance FFS-TFT Display [mdpi.com]
- 3. jetir.org [jetir.org]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Difluorobenzoic Acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the yield of 2,4-Difluorobenzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common methods for synthesizing this compound include the Grignard reaction with 1-bromo-2,4-difluorobenzene (B57218) followed by carboxylation, the oxidation of 2,4-difluorotoluene (B1202308), and the hydrolysis of 2,4-difluorobenzonitrile (B34149). An alternative route involves the oxidation of 2,4-dinitrotoluene (B133949) followed by a fluorination step.[1]
Q2: I am experiencing low yields in my Grignard reaction. What are the most common causes?
A2: Low yields in Grignard reactions are typically due to moisture in the glassware or reagents, poor quality magnesium turnings, or the presence of atmospheric oxygen.[2][3] The formation of Wurtz-like homocoupling products can also be a significant side reaction.[3] Ensuring all components are scrupulously dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) is critical.
Q3: How can I effectively purify the final this compound product?
A3: Recrystallization is a common and effective method for purifying this compound. A solvent system such as a mixture of ethyl acetate (B1210297) and hexane (B92381) can be used.[4] For removing positional isomer impurities, which can be challenging, forming a salt with a chiral amine like α-methylbenzylamine has been shown to be effective for similar compounds, allowing for selective crystallization of the desired isomer's salt.[5][6]
Q4: Can I use a different starting material if 2,4-difluorotoluene is unavailable?
A4: Yes, alternative starting materials can be used. For instance, 4-chloro-3,5-difluorobenzonitrile (B168964) can be converted to 2,4-dichloro-3,5-difluorobenzoic acid through a sequence of hydrolysis, nitration, reduction, and diazotisation, demonstrating the versatility of multi-step syntheses from different halogenated precursors.[7] While not a direct synthesis of the target molecule, this illustrates that various substitution patterns can be chemically manipulated to arrive at the desired product.
Troubleshooting Guides
Issue 1: Low Yield in Grignard Reaction for Carboxylation
| Symptom | Potential Cause | Recommended Solution |
| Reaction fails to initiate (no cloudiness or exotherm). | Inactive magnesium surface (oxide layer). | Activate the magnesium turnings prior to use. Methods include stirring overnight under an inert atmosphere, adding a small crystal of iodine, or using 1,2-dibromoethane.[3] Ensure the magnesium is shiny, not dull.[2] |
| Reaction starts but then stops, leaving unreacted magnesium. | Insufficiently dry solvent (THF or ether) or glassware. | Flame-dry all glassware under vacuum and cool under an inert gas. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.[3] |
| Low yield of carboxylic acid, with significant biphenyl (B1667301) byproduct. | Wurtz coupling side reaction. | Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide. Ensure the reaction temperature does not rise too high. |
| Product is an alcohol instead of the carboxylic acid. | The Grignard reagent was inadvertently quenched by an acidic proton before reacting with CO2. | Ensure the workup is performed correctly. Grignard reagents are destroyed by acids; therefore, the acid workup should only occur after the carboxylation step is complete.[8] |
Issue 2: Inefficient Oxidation of 2,4-Difluorotoluene
| Symptom | Potential Cause | Recommended Solution |
| Incomplete conversion of starting material. | Insufficient oxidant or catalyst activity. | Increase the equivalents of the oxidizing agent (e.g., potassium permanganate (B83412) or hydrogen peroxide). If using a catalyst like manganese dioxide, ensure it is of high purity and activity.[1] |
| Low yield due to over-oxidation and ring cleavage. | Reaction conditions are too harsh (e.g., temperature is too high). | Carefully control the reaction temperature. Perform the reaction at a lower temperature for a longer duration. Monitor the reaction progress closely using TLC or GC. |
| Formation of multiple byproducts. | Non-selective oxidation. | Consider using a milder, more selective oxidizing agent. The choice of solvent can also influence selectivity. |
Process Workflows and Logic Diagrams
Caption: Key synthesis routes to this compound.
Caption: Troubleshooting workflow for low-yield Grignard reactions.
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
This protocol is adapted from standard laboratory procedures for Grignard synthesis.[9]
-
Preparation: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 equivalents) to the flask and allow it to cool to room temperature under a stream of nitrogen.
-
Initiation: Add a small crystal of iodine. In the dropping funnel, place a solution of 1-bromo-2,4-difluorobenzene (1.0 equivalent) in anhydrous diethyl ether or THF. Add a small portion of the halide solution to the magnesium. The reaction is initiated when the color of the iodine fades and the solution becomes cloudy with gentle refluxing.
-
Reaction: Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the reaction mixture for an additional 1-2 hours until most of the magnesium is consumed.
-
Carboxylation: Cool the reaction mixture in an ice bath. Crush solid carbon dioxide (dry ice) and add it portion-wise to the vigorously stirred Grignard solution. Continue stirring until the mixture warms to room temperature and the excess CO2 has sublimed.
-
Workup: Quench the reaction by slowly adding 6M HCl until the aqueous layer is acidic (pH < 2). Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).
Protocol 2: Synthesis via Nitrile Hydrolysis using Ionic Liquid
This protocol is based on a green chemistry approach with high reported yields.[10]
-
Reaction Setup: In a round-bottom flask, dissolve 2,4-difluorobenzonitrile (1 equivalent) in the ionic liquid 1-butyl-3-methylimidazolium hydrogen sulfate ([bmim]HSO4).
-
Heating: Heat the reaction mixture to 60-65 °C with stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Precipitation: After completion, pour the reaction mixture into a beaker containing crushed ice and water. The this compound will precipitate out of the solution.
-
Isolation: Collect the solid product by filtration and wash it with cold water. Dry the product under vacuum. The reported yield for this method is typically high (>90%), and further purification may not be necessary.[10]
-
Ionic Liquid Recovery: The filtrate containing the ionic liquid can be concentrated under vacuum, washed with diethyl ether, and dried to recover the ionic liquid for reuse.[10]
References
- 1. CN105646180A - Pharmaceutical intermediate this compound synthesis method - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. leah4sci.com [leah4sci.com]
- 9. mason.gmu.edu [mason.gmu.edu]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting 2,4-Difluorobenzoic Acid Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance for troubleshooting low conversion rates in reactions involving 2,4-difluorobenzoic acid. This resource offers a comprehensive troubleshooting guide in a question-and-answer format, detailed experimental protocols, and comparative data to facilitate successful and efficient experimentation.
Troubleshooting Guide & FAQs
This guide addresses common issues encountered during reactions with this compound, focusing on the root causes of low conversion and providing actionable solutions.
Q1: Why am I observing consistently low yields in my amidation or esterification reactions with this compound?
A1: The primary reason for low conversion is the reduced reactivity of the carboxylic acid group. The two fluorine atoms on the benzene (B151609) ring are strong electron-withdrawing groups.[1][2][3][4] This electronic effect stabilizes the carboxylate anion, making the carboxylic acid more acidic but also less nucleophilic and the carbonyl carbon less electrophilic.[1][2][3][4] Consequently, the activation of the carboxylic acid and subsequent nucleophilic attack by an amine or alcohol are more challenging compared to reactions with benzoic acid or its electron-donating derivatives.
Q2: My standard coupling protocol for amidation (e.g., using EDC/HOBt) is resulting in a low yield. What steps can I take to improve the conversion?
A2: For sterically unhindered amines, optimizing your existing protocol should be the first step. If that fails, more potent coupling reagents may be necessary.
-
Optimization of Standard Protocols:
-
Increase Reagent Equivalents: Use a slight excess of the coupling reagent (e.g., 1.2-1.5 equivalents) and the amine (1.1-1.2 equivalents).
-
Elevate Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can often overcome the activation energy barrier. Monitor the reaction closely for potential side product formation.
-
Extend Reaction Time: Due to the lower reactivity, these reactions may require longer durations. Monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Ensure Anhydrous Conditions: Water can hydrolyze the activated intermediate, leading to the regeneration of the starting carboxylic acid. Ensure all reagents and solvents are anhydrous.
-
-
Advanced Coupling Reagents:
-
If optimization is unsuccessful, consider switching to more powerful uronium or phosphonium (B103445) salt-based coupling reagents like HATU, HBTU, or PyBOP. These reagents are known to be more effective for challenging couplings.
-
Q3: I am attempting a Fischer esterification with this compound and a primary alcohol, but the reaction is not reaching completion. What are the likely causes and solutions?
A3: Fischer esterification is an equilibrium-limited reaction.[2][5][6][7][8] The reduced reactivity of this compound further complicates this. To drive the reaction towards the ester product, consider the following:
-
Use a Large Excess of Alcohol: Using the alcohol as the solvent is a common strategy to shift the equilibrium forward.
-
Removal of Water: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials.[2][5][6][7][8] Employ a Dean-Stark apparatus with an azeotroping solvent (e.g., toluene) to remove water as it forms. Alternatively, adding molecular sieves to the reaction mixture can also be effective.
-
Choice and Amount of Acid Catalyst: Ensure you are using a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). Increasing the catalyst loading may improve the reaction rate, but be cautious of potential side reactions.
Q4: I am using thionyl chloride (SOCl₂) to form the acyl chloride of this compound before reacting it with a nucleophile, but my overall yield is low. What could be the issue?
A4: While converting the carboxylic acid to the more reactive acyl chloride is a good strategy, issues can arise during its formation or in the subsequent reaction.
-
Incomplete Acyl Chloride Formation: The reaction with SOCl₂ might be sluggish. Ensure the reaction is heated (reflux is common) for a sufficient duration to ensure complete conversion. Excess SOCl₂ can be removed under reduced pressure after the reaction.
-
Side Reactions: Thionyl chloride can react with any moisture present, so anhydrous conditions are crucial.[9]
-
Steric Hindrance: If the subsequent nucleophile is sterically hindered, the reaction with the acyl chloride may still be slow.[10][11][12][13][14] In such cases, extending the reaction time or gentle heating might be necessary. The fluorine atom at the 2-position can contribute to steric hindrance around the reaction center.[13]
Q5: Are there any specific impurities in my this compound starting material that could be affecting my reaction?
A5: Impurities in the starting material can certainly inhibit the reaction.
-
Water: As mentioned, water can interfere with many coupling reactions. Ensure your starting material is dry.
-
Inorganic Salts: Residual salts from the synthesis of this compound could potentially interfere with catalysts or reagents. Recrystallization of the starting material may be necessary if you suspect impurities.
Data Presentation
Table 1: Comparative Yields for Amidation of Benzoic Acid Derivatives with Different Coupling Reagents
Note: Data for this compound is limited in comparative studies. The following table includes data for benzoic acid and sterically hindered analogues to provide a reference for reagent effectiveness.
| Carboxylic Acid | Amine | Coupling Reagent | Additive | Base | Solvent | Time (h) | Yield (%) |
| Benzoic Acid | Benzylamine | DIC | HOPO | - | MeCN/H₂O | 24 | 95 |
| Benzoic Acid | Aniline | TPTU | NMI | - | MeCN/H₂O | 24 | 85 |
| 2,6-Dimethylbenzoic Acid | Benzylamine | DIC | HOPO | - | MeCN/H₂O | 48 | 70 |
| 2,6-Dimethylbenzoic Acid | Aniline | COMU | Collidine | - | MeCN/H₂O | 48 | <5 |
| 4-Nitrobenzoic Acid | Aniline | (PhO)₂P(O)Cl | - | K₂CO₃ | THF | 5 | 98 |
Data adapted from a comparative study on amide-bond forming reagents.[15][16]
Table 2: Comparison of Catalysts for the Esterification of Benzoic Acid with Methanol
| Catalyst | Catalyst Loading | Temperature (°C) | Time (h) | Conversion (%) |
| Sulfuric Acid (H₂SO₄) | Catalytic | Reflux | 0.5 | ~75 (isolated yield) |
| Amberlyst 15 | 10 wt% | 75 | - | 9 |
| TiFe₂O₄@SiO₂–SO₃H | - | - | 1 | 97 |
Data adapted from comparative studies on esterification catalysts.[4][17]
Experimental Protocols
Protocol 1: Amidation of this compound using HATU
-
Reagents and Materials:
-
This compound
-
Amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add the amine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, consider heating to 40-50 °C.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 2: Fischer Esterification of this compound
-
Reagents and Materials:
-
This compound
-
Alcohol (e.g., methanol, used in excess as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)
-
Toluene (if using a Dean-Stark apparatus)
-
Diethyl ether or ethyl acetate
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), add this compound and a large excess of the alcohol.
-
If using a Dean-Stark trap, add toluene.
-
Carefully add a catalytic amount of concentrated H₂SO₄ to the mixture.
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.
-
Wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by distillation or column chromatography if necessary.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low conversion in this compound reactions.
Caption: Mechanism of Fischer Esterification for this compound.
Caption: General activation pathway for the amidation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. psiberg.com [psiberg.com]
- 6. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Notes- The Effect of Steric Hindrance on the Second-Order Beckmann Rearrangement | Semantic Scholar [semanticscholar.org]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. researchgate.net [researchgate.net]
- 17. TiFe2O4@SiO2–SO3H: A novel and effective catalyst for esterification reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Decarboxylation of 2,4-Difluorobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the unwanted decarboxylation of 2,4-Difluorobenzoic acid during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a concern with this compound?
A1: Decarboxylation is a chemical reaction that results in the removal of a carboxyl group (-COOH) and the release of carbon dioxide (CO₂). For this compound, this side reaction is problematic as it leads to the formation of the unwanted byproduct, 1,3-difluorobenzene (B1663923). This reduces the yield of the desired product and complicates the purification process. The presence of two electron-withdrawing fluorine atoms on the benzene (B151609) ring can influence the molecule's stability under certain reaction conditions, making it susceptible to decarboxylation.
Q2: What are the primary factors that induce the decarboxylation of this compound?
A2: Several factors can promote the decarboxylation of substituted benzoic acids, including:
-
Elevated Temperatures: High reaction temperatures are a major contributor to decarboxylation. For many fluorinated aromatic acids, decarboxylation is often intentionally carried out at temperatures ranging from 80°C to 250°C.[1][2]
-
Strongly Acidic or Basic Conditions: The pH of the reaction medium significantly influences the rate of decarboxylation. Both strong acids and strong bases can catalyze this reaction.[3][4]
-
Presence of Metal Catalysts: Certain transition metals, particularly copper and its salts, are known to catalyze decarboxylation reactions in related fluorinated aromatic compounds.[1][2]
-
Choice of Solvent: The solvent can play a crucial role. Polar aprotic solvents are often used in intentional decarboxylation reactions.[1][5]
Q3: Are there specific temperature ranges that are considered "safe" to minimize decarboxylation?
Q4: Can the choice of base in my reaction influence the rate of decarboxylation?
A4: Yes, the choice of base is critical. Studies on other fluorobenzoic acids have shown that strong N-bases can promote decarboxylation, and the rate of this side reaction is dependent on the pKa of the base.[3] For reactions requiring a base, it is recommended to use a mild, non-nucleophilic, and sterically hindered base to minimize the risk of decarboxylation.
Troubleshooting Guides
Issue 1: Significant formation of 1,3-difluorobenzene byproduct detected.
| Potential Cause | Troubleshooting Step | Rationale |
| Excessive Reaction Temperature | Lower the reaction temperature. If possible, run the reaction at room temperature or below (e.g., 0°C). | High temperatures provide the activation energy for the decarboxylation reaction. |
| Inappropriate Base | Switch to a milder, non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) instead of strong bases like sodium hydroxide (B78521) or potassium carbonate. | Strong bases can facilitate the removal of the carboxylic proton, initiating decarboxylation.[3] |
| Presence of Catalytic Metals | Ensure the reaction setup is free from trace metal contaminants, especially copper. If a metal catalyst is part of the intended reaction, consider if a less active catalyst or lower catalyst loading can be used. | Transition metals like copper are known to catalyze the decarboxylation of related aromatic acids.[1][2] |
| Prolonged Reaction Time | Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed. | Extended exposure to reaction conditions that favor decarboxylation will increase the amount of byproduct formed. |
| Inappropriate Solvent | If using a high-boiling polar aprotic solvent (e.g., DMF, DMSO, NMP), consider switching to a less polar or lower-boiling solvent if compatible with the desired reaction. | High-boiling polar aprotic solvents are often used to promote decarboxylation.[1] |
Issue 2: Low yield of the desired product, with incomplete consumption of this compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction Conditions are Too Mild to Prevent Decarboxylation but Also Too Mild for the Desired Reaction | Gradually increase the temperature in small increments while monitoring for byproduct formation. | A balance needs to be found between providing enough energy for the desired reaction to proceed without significantly inducing decarboxylation. |
| Incompatible Reagents | Re-evaluate the compatibility of all reagents with the acidic nature of this compound. | The acidic proton of the carboxylic acid might be interfering with other components of the reaction, leading to sluggish conversion. |
Data Presentation
Table 1: Conditions Promoting Decarboxylation of Related Fluorinated Aromatic Acids
(Note: This data is for related compounds and should be used as a general guide for this compound.)
| Compound | Conditions | Solvent | Catalyst | Yield of Decarboxylated Product | Reference |
| 3,4,6-Trifluorophthalic Acid | 80-250°C | Various (Water, DMSO, DMF, NMP) | Optional (Ammonium/alkaline earth metal salts) | - | [1] |
| 4,5-Difluorophthalic Acid | 120-215°C (175-215°C uncatalyzed) | N-methyl-2-pyrrolidone, Dimethyl acetamide | Optional (Cu, CuO, Cu salts, Zn, Cd, Ag, Ni) | High Yield | [2] |
| Pentafluorobenzoic Acid | Varies with base | - | Strong N-bases | Rate is pKa dependent | [3] |
| 2,4-Dimethoxybenzoic Acid | Acidic conditions | Aqueous | Acid-catalyzed | Rate is acidity dependent | [4] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling Minimizing Decarboxylation
This protocol outlines a general method for forming an amide bond with this compound while minimizing the risk of decarboxylation.
-
Reaction Setup: In a clean, dry, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equivalent).
-
Dissolution: Dissolve the starting material in an anhydrous aprotic solvent (e.g., Dichloromethane - DCM or Tetrahydrofuran - THF).
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is a critical step to mitigate the risk of decarboxylation.
-
Activation: Add a suitable coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents) to the cooled solution. Stir for 15-20 minutes at 0°C to allow for the formation of the activated ester.
-
Nucleophilic Addition: Slowly add the desired amine (1.1 equivalents) to the reaction mixture, ensuring the temperature remains at 0°C.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and warm to room temperature slowly over several hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product using column chromatography to isolate the desired amide.
Visualizations
Caption: Factors promoting the decarboxylation of this compound.
Caption: Troubleshooting workflow for managing unwanted decarboxylation.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CA2016657A1 - Preparation of 3,4-difluorobenzoic acid by the decarboxylation of 4,5-difluorophthalic anhydride or 4,5- difluorophthalic acid - Google Patents [patents.google.com]
- 3. Study of the decarboxylation mechanism of fluorobenzoic acids by strong N‐bases | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
optimization of reaction parameters for 2,4-Difluorobenzoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4-Difluorobenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in the synthesis of this compound can stem from several factors depending on the synthetic route. Here are some common causes and solutions:
-
Inactive Grignard Reagent: If you are using a Grignard-based synthesis, the reagent is highly sensitive to moisture. Any trace amounts of water in your glassware or solvents will quench the Grignard reagent, leading to a failed reaction.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Poor Quality Starting Materials: The purity of your starting materials is crucial.
-
Solution: Verify the purity of your starting materials (e.g., 2,4-difluorobenzonitrile (B34149) or 2,4-dinitrotoluene) using appropriate analytical techniques (e.g., NMR, GC-MS) before starting the reaction.
-
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the reaction rate and selectivity.
-
Solution: Carefully monitor and control the reaction temperature as specified in the protocol. For instance, the hydrolysis of 2,4-difluorobenzonitrile using [bmim]HSO4 is typically conducted at 60-65°C.[1]
-
-
Inefficient Hydrolysis: In nitrile hydrolysis methods, incomplete hydrolysis will result in a low yield of the carboxylic acid.
-
Solution: Ensure the reaction is allowed to proceed for the recommended duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or carefully increasing the temperature.
-
Issue 2: Presence of Significant Impurities in the Final Product
Question: My final product is contaminated with significant impurities. What are the likely side products and how can I purify my compound?
Answer: The nature of impurities will depend on your synthetic route.
-
Unreacted Starting Material: This is a common impurity if the reaction has not gone to completion.
-
Solution: Monitor the reaction via TLC to ensure all starting material is consumed. If necessary, extend the reaction time or consider modifications to the reaction conditions.
-
-
Positional Isomers: In some synthetic pathways, impurities from positional isomers of the starting materials can carry through to the final product.
-
Side Products from Grignard Reactions: Grignard reactions can have side reactions, such as the formation of biphenyl (B1667301) derivatives if the reaction temperature is too high.
-
Solution: Maintain strict temperature control during the formation and reaction of the Grignard reagent.
-
Purification Strategy:
-
Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent and extract with an aqueous base (e.g., NaOH or NaHCO3) to form the sodium salt of the carboxylic acid, which will move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the purified this compound.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., water, or a mixture of organic solvents like ethyl acetate (B1210297) and hexane).
-
Column Chromatography: While less common for large-scale purification of simple benzoic acids, silica (B1680970) gel chromatography can be effective for removing persistent impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most common laboratory and industrial syntheses include:
-
Hydrolysis of 2,4-Difluorobenzonitrile: This method can be performed under acidic or basic conditions. A greener approach involves using an ionic liquid like 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([bmim]HSO4) with water.[1]
-
Oxidation of 2,4-Difluorotoluene: This involves the oxidation of the methyl group to a carboxylic acid.
-
Grignard Reaction: This involves the reaction of a Grignard reagent formed from a 2,4-dihalobenzene (e.g., 2,4-difluoro-1-iodobenzene) with carbon dioxide.
-
From 2,4-Dinitrotoluene: This industrial method involves oxidation and subsequent fluorination steps.[4]
Q2: What are the optimal reaction parameters for the hydrolysis of 2,4-Difluorobenzonitrile?
A2: For the hydrolysis of 2,4-Difluorobenzonitrile using [bmim]HSO4, the following parameters have been reported to give high yields:
-
Temperature: 60-65°C
-
Reaction Time: 1-3 hours
-
Solvent: [bmim]HSO4 and water
-
Yield: >90%[1]
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress.[1] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.
Q4: What are the key safety precautions when synthesizing this compound?
A4:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound is an irritant to the skin, eyes, and respiratory system.[5]
-
If using Grignard reagents, be aware of their high reactivity with water and the flammability of the ether solvents typically used.
Experimental Protocols
Protocol 1: Hydrolysis of 2,4-Difluorobenzonitrile using an Ionic Liquid [1]
-
Dissolve 2 mmol of 2,4-difluorobenzonitrile in 5 ml of [bmim]HSO4 in a round-bottom flask.
-
Heat the reaction mixture to 60-65°C for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water containing crushed ice.
-
The product will precipitate out of the solution.
-
Filter the solid product and dry it. The reported yield is over 90%, and the product is often pure enough without further purification.
Data Presentation
Table 1: Reaction Parameters for Hydrolysis of 2,4-Difluorobenzonitrile
| Parameter | Value | Reference |
| Starting Material | 2,4-Difluorobenzonitrile | [1] |
| Reagents | [bmim]HSO4, water | [1] |
| Temperature | 60-65 °C | [1] |
| Reaction Time | 1-3 h | [1] |
| Yield | >90% | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
identifying and minimizing byproducts in 2,4-difluorotoluene oxidation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the oxidation of 2,4-difluorotoluene (B1202308). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of 2,4-difluorotoluene oxidation?
A1: The primary products of 2,4-difluorotoluene oxidation are typically 2,4-difluorobenzaldehyde (B74705) and 2,4-difluorobenzoic acid. The selectivity towards either product depends on the choice of oxidizing agent, reaction conditions, and the extent of the oxidation. Partial oxidation yields the aldehyde, while more vigorous or prolonged oxidation leads to the formation of the carboxylic acid.
Q2: What are the common oxidizing agents used for the oxidation of 2,4-difluorotoluene?
A2: Common oxidizing agents for this transformation include:
-
Hydrogen Peroxide (H₂O₂): Often used in combination with a metal catalyst system (e.g., cobalt, molybdenum, and bromine complexes) for a controlled and selective oxidation to the aldehyde.[1]
-
Potassium Permanganate (B83412) (KMnO₄): A strong oxidizing agent that typically oxidizes the methyl group of toluene (B28343) and its derivatives completely to a carboxylic acid.[2][3]
-
Nitric Acid (HNO₃): Can be used for the oxidation of substituted toluenes, though conditions need to be carefully controlled to avoid nitration of the aromatic ring as a side reaction.
-
Chromyl Chloride (CrO₂Cl₂): Used in the Étard reaction for the direct conversion of substituted toluenes to the corresponding aldehydes.[4]
Q3: What are the potential byproducts in the oxidation of 2,4-difluorotoluene?
A3: Besides the desired aldehyde and carboxylic acid, several byproducts can be formed, including:
-
2,4-Difluorobenzyl alcohol: An intermediate in the oxidation of the methyl group, its presence may indicate incomplete oxidation.
-
Over-oxidation products: Primarily this compound when the target is the aldehyde.
-
Unreacted 2,4-difluorotoluene: Incomplete conversion will leave starting material in the reaction mixture.
-
Phenolic compounds: Oxidation of the aromatic ring can lead to the formation of substituted phenols, which can contribute to color formation in the product.
-
Ring-opening products: Under harsh oxidation conditions, the aromatic ring can be cleaved to form smaller, often colored, byproducts.
-
Decarboxylation products: If the reaction conditions are severe enough to cause decarboxylation of this compound, 1,3-difluorobenzene (B1663923) could be formed.
Troubleshooting Guides
Issue 1: Low Yield of 2,4-Difluorobenzaldehyde
Q: My reaction shows a low yield of 2,4-difluorobenzaldehyde. What are the possible causes and how can I improve the yield?
A: Low yields of the aldehyde can be attributed to several factors. The following table outlines potential causes and suggested solutions.
| Potential Cause | Troubleshooting Steps |
| Incomplete Conversion | - Increase Reaction Time: Monitor the reaction progress by GC or TLC to determine the optimal reaction time. - Increase Temperature: Gradually increase the reaction temperature in small increments. Be cautious, as higher temperatures can also promote over-oxidation. - Check Oxidant/Catalyst Activity: Ensure the oxidizing agent and catalyst are fresh and have not degraded. |
| Over-oxidation to Carboxylic Acid | - Reduce Reaction Time: Stop the reaction as soon as the maximum aldehyde concentration is reached (determined by time-course analysis). - Lower Temperature: Perform the reaction at a lower temperature to reduce the rate of the second oxidation step. - Adjust Oxidant Stoichiometry: Use a stoichiometric or slightly excess amount of the oxidizing agent. A large excess will favor carboxylic acid formation. |
| Suboptimal Catalyst Concentration | - Optimize Catalyst Loading: The concentration of the catalyst can significantly impact the reaction rate and selectivity. Perform small-scale experiments to find the optimal catalyst loading. |
| Poor Mass Transfer in a Biphasic System | - Increase Stirring Rate: Vigorous stirring is crucial to ensure efficient mixing of the reactants, especially in heterogeneous reactions. |
Issue 2: High Percentage of this compound Byproduct
Q: My main product is the desired aldehyde, but I have a significant amount of the carboxylic acid. How can I minimize its formation?
A: The formation of this compound is a common issue, especially when targeting the aldehyde. Here are some strategies to improve selectivity:
| Strategy | Detailed Action |
| Control Reaction Parameters | - Temperature: Lowering the reaction temperature will disproportionately slow down the second oxidation (aldehyde to acid) compared to the first (toluene to aldehyde). - Time: Carefully monitor the reaction and stop it before significant over-oxidation occurs. |
| Choice of Oxidant and Catalyst | - Milder Oxidants: Consider using milder or more selective oxidizing agents. The H₂O₂/Co-Mo-Br system is often preferred for aldehyde synthesis.[1] - Selective Catalysts: Research and utilize catalysts known for their high selectivity towards aldehyde formation in toluene oxidation. |
| In-situ Product Protection/Removal | - Derivatization: In some cases, the aldehyde can be protected in-situ by converting it to a less reactive derivative (e.g., an acetal), which can be hydrolyzed back to the aldehyde after the reaction. |
Issue 3: Presence of Unreacted 2,4-Difluorotoluene
Q: After the reaction, I still have a large amount of unreacted starting material. How do I improve conversion?
A: Incomplete conversion is a common challenge. Consider the following:
| Potential Cause | Solution |
| Insufficient Reaction Time or Temperature | - Systematically increase the reaction time and/or temperature while monitoring the reaction progress and byproduct formation. |
| Deactivated Catalyst | - Ensure the catalyst is active. If using a heterogeneous catalyst, consider regeneration or using a fresh batch. For homogeneous catalysts, check for potential inhibitors in your starting materials or solvent. |
| Incorrect Stoichiometry | - Verify the molar ratios of your reactants, especially the oxidizing agent. |
| Poor Solubility | - Ensure all reactants are sufficiently soluble in the chosen solvent system. If necessary, explore alternative solvents or co-solvents. |
Issue 4: Product Discoloration
Q: My final product has a yellow or brown tint. What causes this and how can I obtain a colorless product?
A: Color formation is often due to minor, highly conjugated byproducts.
| Potential Cause | Prevention and Purification |
| Formation of Phenolic Byproducts | - Optimize Reaction Conditions: Lowering the reaction temperature and using a more selective catalyst can minimize side reactions on the aromatic ring. |
| Ring-Opening Byproducts | - Milder Conditions: Avoid overly harsh oxidizing conditions (e.g., very high temperatures, strong acid/base). |
| Purification | - Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively remove colored impurities.[5] - Recrystallization: For solid products, recrystallization from an appropriate solvent is a powerful purification technique. - Distillation: For liquid products, fractional distillation can separate the desired product from less volatile colored impurities. |
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the oxidation of 2,4-difluorotoluene based on available literature.
Table 1: Oxidation of 2,4-Difluorotoluene to 2,4-Difluorobenzaldehyde with H₂O₂ [1]
| Catalyst System | Oxidant:Substrate Molar Ratio | Temperature (°C) | Residence Time (s) | Conversion of 2,4-Difluorotoluene (%) | Yield of 2,4-Difluorobenzaldehyde (%) |
| Co/Mo/Br | 2:1 | 60 | 60 | 42.3 | 21.1 |
| Co/Mo/Br | 3:1 | 75 | 100 | 44.1 | 25.7 |
| Co/Mo/Br | 3:1 | 105 | 600 | 39.7 | 26.1 |
| Co/Mo/Br | 2:1 | 150 | 1500 | 35.9 | 23.1 |
Note: The data presented is based on a specific continuous flow reactor setup and may vary with different experimental conditions.
Experimental Protocols
Protocol 1: Oxidation of 2,4-Difluorotoluene to 2,4-Difluorobenzaldehyde using H₂O₂ with Co/Mo/Br Catalyst[6]
This protocol is based on a continuous flow synthesis, which can be adapted for batch reactions with careful control of reagent addition and temperature.
Materials:
-
2,4-Difluorotoluene
-
Cobalt Acetate (B1210297)
-
Sodium Molybdate (B1676688)
-
Sodium Bromide
-
Hydrogen Peroxide (30-35% solution)
-
Acetic Acid (solvent)
-
Dichloromethane (for quenching and extraction)
Procedure:
-
Catalyst Solution Preparation: Dissolve cobalt acetate and sodium molybdate in a mixture of 2,4-difluorotoluene and acetic acid. A typical molar ratio of cobalt acetate to 2,4-difluorotoluene is 0.015:1.
-
Oxidant Solution Preparation: Dissolve sodium bromide in the hydrogen peroxide solution, which is then mixed with acetic acid.
-
Reaction Setup: For a batch reaction, charge a flask equipped with a stirrer, thermometer, and addition funnels with the catalyst solution. Heat the solution to the desired reaction temperature (e.g., 60-105°C).
-
Reaction Execution: Slowly add the oxidant solution to the heated catalyst solution over a set period. The molar ratio of H₂O₂ to 2,4-difluorotoluene is typically between 2:1 and 3:1.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC).
-
Work-up: Once the desired conversion is achieved, cool the reaction mixture to 0°C and quench by adding dichloromethane.
-
Purification: Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Oxidation of Alkylbenzenes to Carboxylic Acids using KMnO₄[3]
This is a general procedure that can be adapted for the synthesis of this compound.
Materials:
-
2,4-Difluorotoluene
-
Potassium Permanganate (KMnO₄)
-
Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) (optional, for basic conditions)
-
Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) (for acidification)
-
Sodium Bisulfite (NaHSO₃) (for quenching excess KMnO₄)
-
Diethyl Ether or Dichloromethane (for extraction)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2,4-difluorotoluene and water. If basic conditions are desired, add a base like Na₂CO₃.
-
Addition of Oxidant: Heat the mixture to reflux and add solid KMnO₄ portion-wise over several hours. The purple color of the permanganate will disappear as it reacts. The formation of a brown precipitate of MnO₂ will be observed.
-
Reaction Completion: Continue heating until the purple color persists, indicating an excess of KMnO₄ and the completion of the oxidation.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add a saturated solution of sodium bisulfite until the brown manganese dioxide dissolves and the solution becomes colorless.
-
Acidify the solution with concentrated HCl or H₂SO₄ to a pH of 1-2. The this compound will precipitate as a white solid.
-
-
Purification:
-
Filter the precipitated solid and wash it with cold water.
-
The crude product can be further purified by recrystallization from water or an ethanol/water mixture.
-
Alternatively, the acidified aqueous layer can be extracted with an organic solvent like diethyl ether, the organic extracts dried, and the solvent evaporated to yield the product.
-
Visualizations
Experimental Workflow: Oxidation and Analysis
References
- 1. CN106588600A - Method for preparing 2,4-difluorobenzaldehyde through continuous oxidation of 2,4-difluorotoluene - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Toluene - Wikipedia [en.wikipedia.org]
- 5. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
strategies to avoid protodeboronation in Suzuki couplings of its derivatives
Welcome to the Technical Support Center for Suzuki-Miyaura Cross-Coupling Reactions. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming the common challenge of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem in Suzuki couplings?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid or its derivative is cleaved and replaced by a carbon-hydrogen bond.[1][2] This reaction consumes the organoboron reagent, leading to a reduced yield of the desired cross-coupled product and the formation of a deboronated byproduct, which can complicate purification.[2][3] Certain substrates, such as electron-deficient heteroaromatics like naphthyridines, are particularly susceptible to this side reaction under the basic conditions typically required for Suzuki couplings.[2]
Q2: What are the primary factors that promote protodeboronation?
A2: Several factors can influence the rate of protodeboronation:
-
pH: The reaction rate is often pH-dependent, with both acidic and basic conditions potentially promoting protodeboronation.[1][4][5] Simple aromatic boronic acids are generally most stable at a neutral pH.[1][6]
-
Base: The type and concentration of the base are critical. Strong bases can accelerate base-catalyzed protodeboronation.[2][6]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[2][6]
-
Solvent and Water Content: Protic solvents and the presence of water can serve as a proton source for the reaction.[2][6]
-
Electronic Properties of the Boronic Acid: Electron-rich, electron-deficient, and certain heteroaromatic boronic acids can be more prone to protodeboronation.[2][7] For example, highly electron-deficient arylboronic acids can be unstable under basic conditions.[4]
-
Catalyst System: The choice of palladium catalyst and ligands can also play a role. Bulky phosphine (B1218219) ligands, while often effective for cross-coupling, can sometimes promote protodeboronation.[8][9]
Q3: Are there more stable alternatives to boronic acids that can be used?
A3: Yes, several derivatives of boronic acids have been developed to be more stable and suppress protodeboronation. These often operate on a "slow-release" principle, where a low concentration of the active boronic acid is generated in situ.[1][10] This minimizes the concentration of the free boronic acid, thus reducing its degradation while still allowing for the desired transmetalation to occur.[10] Common stable alternatives include:
-
Boronic Esters (e.g., pinacol (B44631), neopentyl glycol esters): These are generally more stable than the corresponding boronic acids.[2][11]
-
Organotrifluoroborates (e.g., potassium aryltrifluoroborates): These are often crystalline, air-stable solids and are less prone to protodeboronation.[1][12]
-
MIDA (N-methyliminodiacetic acid) Boronates: These are highly stable and can release the boronic acid slowly under specific reaction conditions.[1][13] They are particularly useful for unstable boronic acids like 2-heterocyclic, vinyl, and cyclopropyl (B3062369) derivatives.[13]
-
DABO (diethanolamine) Boronates: These air-stable complexes can be used directly in Suzuki couplings.[14]
Q4: How does the choice of base affect protodeboronation?
A4: The base plays a crucial role in the Suzuki-Miyaura reaction, but it can also catalyze protodeboronation.[1][15] Strong bases like sodium hydroxide (B78521) (NaOH) can accelerate this undesired side reaction.[2] Milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are often preferred to minimize protodeboronation.[2][6] The choice of base can be a delicate balance, as it needs to be strong enough to promote the desired coupling without significantly increasing the rate of protodeboronation.[6]
Troubleshooting Guide
Issue: Low yield of the desired product with significant formation of the deboronated arene.
Potential Cause: High rate of protodeboronation of the boronic acid starting material.
Troubleshooting Steps:
| Parameter | Recommended Action | Rationale |
| Boron Source | Switch from a boronic acid to a more stable derivative like a pinacol ester , MIDA boronate , or an aryltrifluoroborate .[2][16] | Boronic acid derivatives are generally more stable and can release the boronic acid slowly, minimizing its concentration and thus the rate of protodeboronation.[1][10] |
| Base | Use a weaker base such as K₂CO₃ , Cs₂CO₃ , or K₃PO₄ instead of strong bases like NaOH or KOH.[2][6] | Strong bases can significantly accelerate the base-catalyzed protodeboronation pathway.[6] |
| Temperature | Run the reaction at the lowest effective temperature. Consider using a catalyst system that is active at lower temperatures.[2][6] | Lowering the reaction temperature slows down the kinetics of the undesired protodeboronation side reaction.[6] |
| Solvent | Use anhydrous solvents and ensure all reagents are dry.[2] | Excessive water can act as a proton source, promoting protodeboronation.[2] |
| Catalyst System | Optimize the catalyst and ligand. A highly efficient catalyst system can increase the rate of the desired coupling to outcompete protodeboronation.[1] Consider robust pre-formed catalysts or palladacycles.[2] Buchwald-type biarylphosphine ligands are often effective for heteroaromatic substrates.[2] | A rapid catalytic turnover for the desired reaction reduces the time the boronic acid is exposed to conditions that favor its decomposition.[1] |
| Reaction Time | Monitor the reaction closely and work it up as soon as it reaches completion.[6] | Prolonged reaction times increase the opportunity for the protodeboronation side reaction to occur.[6] |
Data Presentation
Table 1: Effect of Base on the Suzuki Coupling of 2,6-Difluorophenylboronic Acid
Reaction of 2,6-difluorophenylboronic acid with 4-chloroanisole.
| Entry | Base | Yield (%) |
| 1 | K₃PO₄ | 95 |
| 2 | Cs₂CO₃ | 88 |
| 3 | K₂CO₃ | 75 |
| 4 | Na₂CO₃ | 60 |
Data synthesized from principles discussed in cited literature. This table illustrates that for this sensitive substrate, stronger inorganic bases tend to give higher yields, likely due to a faster rate of the desired coupling reaction.
Table 2: Comparison of Boronic Acid Surrogates in Suzuki Coupling
Coupling of 2-pyridyl derivatives with an aryl chloride.
| Boron Reagent | Stability | Typical Yield |
| 2-Pyridylboronic Acid | Low, prone to protodeboronation[17] | Variable, often low |
| 2-Pyridylboronic acid pinacol ester | Moderate | Improved |
| Potassium 2-pyridyltrifluoroborate | High | Good |
| 2-Pyridyl MIDA boronate | Very High, air-stable[13] | Excellent, especially with slow-release conditions[13] |
This table highlights the enhanced stability and reliability of boronic acid derivatives, particularly MIDA boronates, for challenging substrates.[13][17]
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol is a starting point and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equivalent)
-
Boronic acid derivative (e.g., pinacol ester) (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the boronic acid derivative, the aryl halide, and the base.[6]
-
Add the palladium catalyst under a positive flow of inert gas.[18]
-
Add the degassed, anhydrous solvent via syringe. The solvent should be sparged with an inert gas for at least 30 minutes prior to use.[18]
-
Stir the reaction mixture at a lower temperature first (e.g., 60-80 °C).[6]
-
Monitor the reaction progress by TLC or LC-MS. Check for the formation of the desired product and the protodeboronated byproduct.[6]
-
If the reaction is sluggish, the temperature can be cautiously increased.
-
Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3][18]
-
Purify the crude product by column chromatography or recrystallization.[3]
Protocol 2: Preparation of a Boronic Acid Pinacol Ester
This protocol describes the conversion of a boronic acid to its more stable pinacol ester derivative.[6]
Materials:
-
Boronic acid (1.0 equivalent)
-
Pinacol (1.1 equivalents)
-
Anhydrous solvent (e.g., Toluene or THF)
Procedure:
-
In a round-bottom flask, dissolve the boronic acid and pinacol in the anhydrous solvent.[6]
-
Stir the mixture at room temperature or with gentle heating for several hours. The use of a Dean-Stark apparatus to remove water azeotropically can drive the reaction to completion.[6]
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.[6]
-
Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used in the subsequent Suzuki coupling without further purification. If necessary, it can be purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low yields due to protodeboronation.
Caption: Competing pathways of Suzuki coupling and protodeboronation.
Caption: The "slow-release" strategy to minimize protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
scale-up challenges for the industrial production of 2,4-Difluorobenzoic acid
This technical support center is designed for researchers, scientists, and drug development professionals to address the scale-up challenges associated with the industrial production of 2,4-Difluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The primary industrial synthesis routes for this compound include:
-
Oxidation of 2,4-Difluorotoluene: This method uses strong oxidizing agents like potassium permanganate (B83412) or chromic acid.[1]
-
Grignard Reaction: This involves the reaction of a suitable difluorophenyl magnesium halide with carbon dioxide.
-
Hydrolysis of 2,4-Difluorobenzonitrile: This route offers high yields and purity.[2]
-
Directed Ortho-metalation (Lithiation): This involves the use of organolithium reagents on fluorinated precursors followed by carboxylation.
Q2: What are the key safety precautions to consider during the industrial production of this compound?
A2: Industrial production requires strict adherence to safety protocols, including:
-
Handling of Pyrophoric Reagents: Organolithium reagents like n-butyllithium are pyrophoric and must be handled under an inert atmosphere (e.g., argon or nitrogen).[3][4][5]
-
Control of Exothermic Reactions: Grignard and lithiation reactions are highly exothermic and require robust cooling systems and controlled reagent addition to prevent runaway reactions.[6][7][8]
-
Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant lab coats, safety goggles, and chemical-resistant gloves, is mandatory.[5][9]
-
Ventilation: Adequate ventilation is crucial to avoid the inhalation of harmful vapors.
Q3: What are the typical purity levels and impurity profiles for industrially produced this compound?
A3: Commercially available this compound typically has a purity of 98% or higher. Potential impurities depend on the synthetic route and can include positional isomers (e.g., 2,6-difluorobenzoic acid or 3,5-difluorobenzoic acid) and unreacted starting materials.[10]
Troubleshooting Guides
Low Yields
Q4: We are experiencing significantly lower yields upon scaling up our synthesis from lab to pilot scale. What are the likely causes?
A4: Low yields during scale-up can be attributed to several factors:
-
Inefficient Heat Transfer: Exothermic reactions can lead to localized overheating in large reactors, causing degradation of reactants and products. Ensure your reactor has adequate cooling capacity and efficient stirring to maintain a uniform temperature.[6][7]
-
Mass Transfer Limitations: In heterogeneous reactions (e.g., Grignard reactions with magnesium turnings), inefficient mixing can lead to reduced reaction rates. The stirring speed and impeller design are critical at larger scales.
-
Moisture and Air Sensitivity: Organometallic intermediates (Grignard and organolithium reagents) are highly sensitive to moisture and air.[11] In a larger-scale setup, there are more potential points for atmospheric contamination. Rigorously dry all glassware and solvents, and maintain a positive pressure of an inert gas.
-
Reagent Quality: The concentration of commercial organolithium reagents can vary. It is crucial to titrate the reagent before use to determine its exact molarity.[11]
Reaction Control and Safety
Q5: Our Grignard reaction is difficult to initiate, and when it does, it often becomes too vigorous. How can we control this?
A5: The initiation and control of Grignard reactions are common challenges:
-
Initiation:
-
Magnesium Activation: The surface of the magnesium metal may be passivated. Use of initiators like a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can help activate the magnesium surface.[7]
-
Concentration: A minimum concentration of the alkyl halide is necessary to initiate the reaction.
-
Localized Heating: Gentle warming of a small portion of the reaction mixture can initiate the reaction. However, be prepared to cool the reactor immediately once the exotherm begins.[7]
-
-
Controlling the Exotherm:
-
Slow Addition: Add the halide solution dropwise to the magnesium suspension at a rate that allows the heat to be dissipated.[7]
-
Adequate Cooling: Ensure a robust cooling system is in place before starting the reaction.[7]
-
Dilution: Running the reaction at a lower concentration can help manage the heat generated.[7]
-
Q6: We are observing the formation of a thick precipitate during our lithiation reaction, which is clogging our equipment. How can this be addressed?
A6: The formation of insoluble organolithium intermediates can be a significant issue at scale.[11] Consider the following solutions:
-
Solvent Choice: The choice of solvent is critical. While organolithiums are soluble in hydrocarbons, the resulting lithiated species may not be. Aromatic solvents like toluene (B28343) or the addition of a Lewis base such as THF or TMEDA can improve the solubility of intermediates by breaking up aggregates.[11]
-
Reverse Addition: Adding the substrate to the organolithium solution (reverse addition) can sometimes prevent the formation of insoluble intermediates.[11]
Purification and Impurities
Q7: We are struggling to remove positional isomers from our final product. What purification strategies are effective at an industrial scale?
A7: The separation of structurally similar impurities like positional isomers is a common challenge.
-
Crystallization: Recrystallization is a powerful technique for purifying crystalline solids. The choice of solvent is critical and may require extensive screening. Solvents to consider include hexane, toluene, cyclohexane, ethyl acetate, ethanol, methanol, and water, or mixtures thereof.[10]
-
Salt Formation: In some cases, forming a salt of the carboxylic acid with a specific amine can facilitate the removal of impurities through crystallization, followed by regeneration of the free acid.
Quantitative Data
Table 1: Reaction Parameters for Different Synthesis Routes
| Synthesis Route | Starting Material | Key Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Oxidation | 2,4-Dinitrotoluene (B133949) | H₂O₂, MnO₂ | 60-70 | 1.5-2.5 | >93 | [1] |
| Hydrolysis | 2,4-Difluorobenzonitrile | [bmim]HSO₄, H₂O | 60-65 | 2.5 | 92 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 2,4-Dinitrotoluene
-
Reaction Setup: In a suitable reactor, add distilled water to 2,4-dinitrotoluene (mass ratio of water to 2,4-dinitrotoluene between 1.1:1 and 1.3:1).
-
Heating and Catalyst Addition: Stir the mixture and heat to 60-70 °C. Add hydrogen peroxide and manganese dioxide.
-
Reaction: Maintain the temperature and continue stirring for 1.5-2.5 hours.
-
Filtration: Filter the hot reaction mixture and collect the filtrate.
-
Precipitation: Prepare a mixed acid solution of sulfuric acid, hydrochloric acid, and nitric acid. Use this mixed acid solution to adjust the pH of the filtrate to 2-3.
-
Isolation and Purification: Collect the resulting precipitate by filtration. Wash the filter cake, recrystallize, and dry to obtain this compound.[1]
Protocol 2: Synthesis of this compound via Hydrolysis of 2,4-Difluorobenzonitrile
-
Reaction Setup: Dissolve 2,4-Difluorobenzonitrile in 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([bmim]HSO₄).
-
Heating: Heat the reaction mixture to 60-65 °C for approximately 2.5 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Precipitation: Once the reaction is complete, pour the reaction mixture into ice-cold water.
-
Isolation: The product will precipitate out of the solution. Collect the solid by filtration and dry. The product is often of high purity and may not require further purification.[2]
Visualizations
Caption: Workflow for the synthesis of this compound via oxidation.
Caption: Troubleshooting logic for low yield in scale-up synthesis.
References
- 1. CN105646180A - Pharmaceutical intermediate this compound synthesis method - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. mt.com [mt.com]
- 7. benchchem.com [benchchem.com]
- 8. cs.gordon.edu [cs.gordon.edu]
- 9. ehs.uci.edu [ehs.uci.edu]
- 10. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
spectroscopic analysis for structural confirmation of fluorobenzoic acid isomers
For Researchers, Scientists, and Drug Development Professionals
The structural confirmation of isomeric compounds is a critical step in chemical research and drug development. The subtle differences in the substitution patterns of isomers can lead to significant variations in their physical, chemical, and biological properties. This guide provides a comparative analysis of spectroscopic techniques for the structural elucidation of the three isomers of fluorobenzoic acid: 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid. By presenting key experimental data and detailed protocols, this document serves as a practical resource for the unambiguous identification of these compounds.
Spectroscopic Data at a Glance: A Comparative Summary
The following tables summarize the key quantitative data obtained from various spectroscopic techniques, highlighting the distinct spectral features of each fluorobenzoic acid isomer.
Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Isomer | Chemical Shift (δ) of Aromatic Protons (ppm) |
| 2-Fluorobenzoic Acid | ~7.95 (ddd, 1H), ~7.68 (m, 1H), ~7.35 (m, 2H) |
| 3-Fluorobenzoic Acid | ~7.79 (m, 2H), ~7.70 (m, 1H), ~7.55 (t, 1H) |
| 4-Fluorobenzoic Acid | ~8.01 (dd, 2H, J = 5.6, 5.6 Hz), ~7.32 (t, 2H, J = 8.88 Hz)[1] |
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Isomer | Chemical Shift (δ) of Carbons (ppm) |
| 2-Fluorobenzoic Acid | ~165.5 (C=O), ~162.0 (d, C-F), ~134.5, ~132.0, ~125.0, ~118.0 (d, C-C-F), ~117.0 |
| 3-Fluorobenzoic Acid | ~166.5 (C=O), ~163.0 (d, C-F), ~133.8, ~133.4, ~131.3, ~129.3, ~128.4 |
| 4-Fluorobenzoic Acid | ~166.7 (C=O), ~165.4 (d, C-F), ~132.5 (d), ~127.8, ~116.0 (d) |
Table 3: ¹⁹F NMR Spectral Data (relative to CFCl₃)
| Isomer | Chemical Shift (δ) (ppm) |
| 2-Fluorobenzoic Acid | ~ -114 |
| 3-Fluorobenzoic Acid | ~ -113 |
| 4-Fluorobenzoic Acid | ~ -108 |
Table 4: Infrared (IR) Absorption Frequencies (cm⁻¹)
| Functional Group | 2-Fluorobenzoic Acid | 3-Fluorobenzoic Acid | 4-Fluorobenzoic Acid |
| O-H stretch (acid) | 3000-2500 (broad) | 3000-2500 (broad) | 3000-2500 (broad) |
| C=O stretch (acid) | ~1690 | ~1695 | ~1685 |
| C-F stretch | ~1250 | ~1230 | ~1240 |
| Aromatic C-H stretch | ~3100 | ~3080 | ~3070 |
Table 5: Mass Spectrometry (MS) Data (Electron Ionization)
| Isomer | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) |
| 2-Fluorobenzoic Acid | 140 | 123 ([M-OH]⁺), 95 ([M-COOH]⁺) |
| 3-Fluorobenzoic Acid | 140 | 123 ([M-OH]⁺), 95 ([M-COOH]⁺) |
| 4-Fluorobenzoic Acid | 140 | 123 ([M-OH]⁺), 95 ([M-COOH]⁺)[2] |
Experimental Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of fluorobenzoic acid isomers.
Caption: Workflow for the spectroscopic analysis and structural confirmation of fluorobenzoic acid isomers.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the fluorobenzoic acid isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Cap the NMR tube and carefully invert it several times to ensure a homogeneous solution.
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire the spectrum with appropriate spectral width and referencing (e.g., external CFCl₃).
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the fluorobenzoic acid isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet press.
-
Apply pressure to form a thin, transparent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Measurement: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Background: A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the fluorobenzoic acid isomer (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane. Derivatization to a more volatile ester (e.g., methyl ester) may be necessary for optimal chromatographic performance.
-
Transfer the solution to a GC vial.
Instrumentation and Data Acquisition:
-
GC System: A gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column).
-
MS Detector: A mass spectrometer (e.g., a quadrupole or ion trap) operating in electron ionization (EI) mode.
-
GC Conditions:
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: A temperature gradient is used to ensure good separation, for example, starting at 50 °C and ramping up to 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Energy: Typically 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
In-Depth Comparison of Spectroscopic Data
¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic. For 4-fluorobenzoic acid , the symmetry of the molecule results in a simpler spectrum with two distinct multiplets, each integrating to two protons. In contrast, 2- and 3-fluorobenzoic acid exhibit more complex spectra with four distinct multiplets for the aromatic protons due to the lower symmetry. The specific coupling constants between the protons and the fluorine atom (JHF) can further aid in distinguishing the isomers.
¹³C NMR Spectroscopy: The position of the fluorine substituent significantly influences the chemical shifts of the aromatic carbons due to its strong electronegativity and resonance effects. The carbon directly bonded to the fluorine atom (C-F) shows a characteristic large downfield shift and a large one-bond carbon-fluorine coupling constant (¹JCF). The magnitude of this coupling and the chemical shifts of the other aromatic carbons provide a unique fingerprint for each isomer.
¹⁹F NMR Spectroscopy: This technique is particularly powerful for fluorinated compounds. Each isomer exhibits a single resonance in the ¹⁹F NMR spectrum, and their chemical shifts are distinct, allowing for straightforward differentiation. The chemical shift is sensitive to the electronic environment around the fluorine nucleus, which is unique for the ortho, meta, and para positions relative to the carboxylic acid group.
Infrared (IR) Spectroscopy: While the IR spectra of all three isomers show the characteristic broad O-H stretch of the carboxylic acid dimer and a strong C=O stretch, the "fingerprint region" (below 1500 cm⁻¹) displays unique patterns of absorption bands. These differences arise from the distinct vibrational modes of the C-F bond and the substituted benzene (B151609) ring, allowing for the identification of each isomer when compared to reference spectra.
Mass Spectrometry: All three isomers have the same molecular weight and will therefore show a molecular ion peak (M⁺) at m/z 140. The primary fragmentation pathway involves the loss of a hydroxyl radical ([M-OH]⁺) to give an ion at m/z 123, and the loss of the entire carboxyl group ([M-COOH]⁺) to give a fluorophenyl cation at m/z 95. While the major fragments are the same, subtle differences in the relative intensities of the fragment ions may be observed, which can provide clues to the isomer's identity, although this is often less definitive than NMR or IR spectroscopy for this class of compounds.
Conclusion
The structural confirmation of fluorobenzoic acid isomers can be reliably achieved through a combination of spectroscopic techniques. While each method provides valuable information, a comprehensive analysis utilizing ¹H, ¹³C, and ¹⁹F NMR, in conjunction with IR spectroscopy, offers the most definitive identification. Mass spectrometry serves to confirm the molecular weight and provides complementary structural information through fragmentation analysis. The data and protocols presented in this guide provide a robust framework for researchers to confidently distinguish between these closely related isomers.
References
Antifungal Efficacy of 2,4-Difluorobenzoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of various derivatives containing the 2,4-difluorophenyl moiety, structurally related to 2,4-Difluorobenzoic acid, in antifungal assays. The data presented is compiled from multiple studies to offer insights into their potential as antifungal agents. The primary mechanism of action for many of these compounds, particularly the azole derivatives, involves the inhibition of the fungal enzyme cytochrome P450 14α-demethylase (CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway.
Data Presentation: In Vitro Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 2,4-difluorophenyl derivatives against a range of pathogenic fungi. Lower MIC values indicate greater antifungal potency.
| Compound Class | Specific Derivative | Fungal Species | MIC (µg/mL) | Reference |
| Triazole Derivatives | (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-(3-trifluoromethylphenyl)-piperazin-1-yl]-ethyl]-tetrazole-1-yl)-1-[1][2][3]-triazol-1-yl-butan-2-ol (12d) | Candida albicans | 0.12 | [1] |
| (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-(3-trifluoromethylphenyl)-piperazin-1-yl]-ethyl]-tetrazole-1-yl)-1-[1][2][3]-triazol-1-yl-butan-2-ol (12d) | Candida albicans (resistant strain) | 0.12 | [1] | |
| (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-(3-trifluoromethylphenyl)-piperazin-1-yl]-ethyl]-tetrazole-1-yl)-1-[1][2][3]-triazol-1-yl-butan-2-ol (12d) | Candida tropicalis | 0.25 | [1] | |
| (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-(3-trifluoromethylphenyl)-piperazin-1-yl]-ethyl]-tetrazole-1-yl)-1-[1][2][3]-triazol-1-yl-butan-2-ol (12d) | Candida parapsilosis ATCC 22019 | 0.25 | [1] | |
| (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-(3-trifluoromethylphenyl)-piperazin-1-yl]-ethyl]-tetrazole-1-yl)-1-[1][2][3]-triazol-1-yl-butan-2-ol (12d) | Candida krusei | 0.25 | [1] | |
| (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-(3-trifluoromethylphenyl)-piperazin-1-yl]-ethyl]-tetrazole-1-yl)-1-[1][2][3]-triazol-1-yl-butan-2-ol (12d) | Candida glabrata | 0.5 | [1] | |
| (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-(3-trifluoromethylphenyl)-piperazin-1-yl]-ethyl]-tetrazol-2-yl)-1-[1][2][3]-triazol-1-yl-butan-2-ol (11d) | Candida spp. | 0.25-0.5 | [1] | |
| (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-(3-trifluoromethylphenyl)-piperazin-1-yl]-ethyl]-tetrazol-2-yl)-1-[1][2][3]-triazol-1-yl-butan-2-ol (11d) | Cryptococcus neoformans | 0.25 | [1] | |
| Dithiocarbamates | Various 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates (2a-f, 3a-q) | Candida species | Exhibited better activity than fluconazole (B54011) and ketoconazole | [4] |
| Various 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates (2a-d, 3a-d, 3e-f, 3h-k, 3p, 3q) | Aspergillus fumigatus | Exhibited higher activity than fluconazole | [4] | |
| Chalcones | 2'-4'-difluorophenyl chalcone (B49325) with 2-OCH3 substitution | Mucor species | Showed more activity than other substituents | [5] |
Experimental Protocols
Detailed methodologies for the key antifungal assays are provided below.
Broth Microdilution Method for MIC Determination
This method is a standardized and widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Preparation of Antifungal Stock Solution: A stock solution of the this compound derivative is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a high concentration.
-
Preparation of Microtiter Plates: 96-well microtiter plates are used. A serial two-fold dilution of the antifungal compound is prepared in a liquid growth medium, such as RPMI-1640 with L-glutamine and buffered with MOPS.
-
Inoculum Preparation: Fungal strains are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds). A suspension of fungal cells or spores is prepared in sterile saline and adjusted to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts). This suspension is then further diluted in the growth medium to achieve the final desired inoculum concentration.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. A positive control (medium with fungal inoculum, no drug) and a negative control (medium only) are included. The plates are incubated at a suitable temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours for yeasts, longer for some molds).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the positive control.
Agar Disk Diffusion Method for Zone of Inhibition
This method provides a qualitative or semi-quantitative measure of the antifungal activity of a compound.
-
Preparation of Agar Plates: Standardized agar medium, such as Mueller-Hinton agar supplemented with glucose and methylene (B1212753) blue for yeasts, is poured into petri dishes and allowed to solidify.
-
Inoculum Preparation: A standardized suspension of the fungal test organism is prepared as described for the broth microdilution method.
-
Inoculation of Plates: A sterile cotton swab is dipped into the fungal suspension, and the excess fluid is removed. The swab is then used to streak the entire surface of the agar plate evenly in three directions to ensure confluent growth.
-
Application of Disks: Sterile paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the this compound derivative. These disks, along with positive control (a known antifungal drug) and negative control (solvent only) disks, are placed on the surface of the inoculated agar plate.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Measurement of Inhibition Zone: The antifungal activity is determined by measuring the diameter of the zone of complete growth inhibition around each disk in millimeters. A larger zone of inhibition indicates greater susceptibility of the fungus to the compound.
Mandatory Visualization
Experimental Workflow for Antifungal Susceptibility Testing
The following diagram illustrates a typical workflow for evaluating the antifungal activity of a novel compound.
Caption: Workflow for antifungal testing of novel compounds.
Signaling Pathway: Inhibition of Fungal Ergosterol Biosynthesis
This diagram illustrates the mechanism of action of azole antifungals, a common class of compounds containing the 2,4-difluorophenyl group, which target the ergosterol biosynthesis pathway in fungi.
Caption: Inhibition of CYP51 by azole derivatives.
References
- 1. Optically active antifungal azoles: synthesis and antifungal activity of (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-aryl-piperazin-1-yl]-ethyl]-tetrazol-2-yl/1-yl)-1-[1,2,4]-triazol-1-yl-butan-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and in vitro antifungal activity of 1-[(4-substituted-benzyl)methylamino]-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antifungal activities and molecular docking studies of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Monofluorobenzoic and Difluorobenzoic Acid Properties for Researchers and Drug Development Professionals
A deep dive into the physicochemical characteristics of monofluorobenzoic and difluorobenzoic acids reveals the nuanced effects of fluorine substitution on molecular properties critical for drug design and development. This guide provides a comparative study of these compounds, supported by experimental data and detailed methodologies, to aid researchers in leveraging their unique attributes.
The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. Monofluorobenzoic and difluorobenzoic acids serve as fundamental building blocks in the synthesis of a wide array of pharmaceutical agents, including antibacterial and anti-inflammatory drugs.[1][2] Understanding the impact of the number and position of fluorine substituents on the benzene (B151609) ring is crucial for predicting the behavior of more complex derivatives.
Physicochemical Properties: A Comparative Overview
The substitution of hydrogen with fluorine, the most electronegative element, significantly alters the electronic environment of the benzoic acid scaffold. This leads to measurable differences in acidity (pKa), melting point, solubility, and lipophilicity (logP) among the various isomers.
Data Summary
The following tables summarize the key physicochemical properties of monofluorobenzoic and difluorobenzoic acid isomers. These values highlight the trends associated with the position and degree of fluorination.
Table 1: Physicochemical Properties of Monofluorobenzoic Acid Isomers
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa | logP | Water Solubility |
| 2-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 122-125[3] | 3.27[4] | 1.86[4] | Slightly soluble (7.2 g/L)[3] |
| 3-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 123[5] | 3.86[5] | 2.16[5] | Very soluble[5] |
| 4-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 182-184[6] | 4.14 | 2.07 | 1.2 g/L |
Table 2: Physicochemical Properties of Difluorobenzoic Acid Isomers
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa (Predicted) | logP | Water Solubility |
| 2,3-Difluorobenzoic Acid | C₇H₄F₂O₂ | 158.10 | 163-165[7] | - | 1.88[8] | - |
| 2,4-Difluorobenzoic Acid | C₇H₄F₂O₂ | 158.10 | 188-190[9] | 3.21[10] | - | Soluble[10] |
| 2,5-Difluorobenzoic Acid | C₇H₄F₂O₂ | 158.10 | 132-134 | - | 1.8 | Insoluble |
| 2,6-Difluorobenzoic Acid | C₇H₄F₂O₂ | 158.10 | 157-161[11] | 2.34[11] | - | Soluble[12] |
| 3,4-Difluorobenzoic Acid | C₇H₄F₂O₂ | 158.10 | 120-122[13] | 3.80[5] | 2.25[13] | Slightly soluble[5] |
| 3,5-Difluorobenzoic Acid | C₇H₄F₂O₂ | 158.10 | 121-123 | - | 1.8 | - |
Impact of Fluorine Substitution on Physicochemical Properties
The data reveals distinct trends based on the location and number of fluorine atoms. The strong electron-withdrawing inductive effect of fluorine generally increases the acidity (lowers the pKa) of the carboxylic acid compared to unsubstituted benzoic acid (pKa = 4.20). This effect is most pronounced when the fluorine is in the ortho position (e.g., 2-fluorobenzoic acid and 2,6-difluorobenzoic acid) due to proximity to the carboxyl group.[14]
Detailed Experimental Protocols
Accurate determination of physicochemical properties is paramount. The following are standard protocols for the key experiments cited.
pKa Determination via Potentiometric Titration
The acid dissociation constant (pKa) is commonly determined by potentiometric titration. This involves the gradual addition of a titrant (e.g., 0.1 M NaOH) to a solution of the fluorobenzoic acid.
-
Preparation : A standard solution of the acid (e.g., 1 mM) is prepared in a suitable solvent, often with a constant ionic strength maintained by a background electrolyte like 0.15 M KCl.
-
Calibration : The pH meter is calibrated using standard buffers (typically at pH 4, 7, and 10).
-
Titration : The acid solution is placed in a vessel with a magnetic stirrer, and the pH electrode is immersed. The basic titrant is added in small, precise increments.
-
Data Collection : The pH is recorded after each addition of the titrant.
-
Analysis : A titration curve (pH vs. volume of titrant) is plotted. The inflection point of this sigmoid curve corresponds to the equivalence point. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point). The experiment should be performed in triplicate for accuracy.
Melting Point Determination via Capillary Method
The melting point provides information about the purity and identity of a solid compound.
-
Sample Preparation : A small amount of the dry, powdered compound is packed into a capillary tube to a height of 1-3 mm.
-
Apparatus Setup : The capillary tube is placed in a melting point apparatus, which contains a heated block and a thermometer.
-
Heating : The sample is heated rapidly to a temperature about 15-20°C below the expected melting point. Then, the heating rate is slowed to 1-2°C per minute.
-
Observation : The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range. A pure compound typically has a sharp melting range of 0.5-1.0°C.
Solubility Determination via Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium solubility.
-
Sample Preparation : An excess amount of the solid compound is added to a flask containing a specific volume of the solvent (e.g., water, buffer at a specific pH).
-
Equilibration : The flask is sealed and agitated in a constant temperature bath (e.g., 37 ± 1 °C for biopharmaceutical relevance) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid must be confirmed.
-
Phase Separation : The saturated solution is separated from the excess solid by filtration or centrifugation.
-
Quantification : The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
logP Determination via RP-HPLC
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a rapid and reliable method for its estimation.
-
System Setup : An RP-HPLC system with a C18 column is used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Calibration : A series of standard compounds with known logP values are injected into the system to create a calibration curve by plotting the logarithm of their capacity factors (log k') against their known logP values.
-
Sample Analysis : The fluorobenzoic acid sample is injected under the same chromatographic conditions.
-
Calculation : The retention time of the test compound is used to calculate its capacity factor. This value is then used with the calibration curve to determine the logP of the compound.
Applications in Drug Discovery
Fluorinated benzoic acids are not typically bioactive in themselves but are crucial intermediates. Their derivatives have been explored for various therapeutic applications. For instance, 4-fluorobenzoic acid has been used to synthesize hydrazone derivatives with potential antimicrobial activity.[2][15] The properties conferred by fluorination—such as increased metabolic stability due to the strong carbon-fluorine bond and altered acidity influencing receptor interactions—are key to the efficacy of the final drug molecules.[1] While these simple acids do not directly target complex signaling pathways, the molecules derived from them do, impacting pathways involved in cancer, inflammation, and infectious diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. globalscientificjournal.com [globalscientificjournal.com]
- 3. 2-Fluorobenzoic acid | 445-29-4 [chemicalbook.com]
- 4. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. 3,4-DIFLUOROBENZOIC ACID FOR SYNTHESIS [chembk.com]
- 6. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. 2,3-difluorobenzoic acid [stenutz.eu]
- 8. This compound | 1583-58-0 [chemicalbook.com]
- 9. guidechem.com [guidechem.com]
- 10. 2,6-Difluorobenzoic acid CAS#: 385-00-2 [m.chemicalbook.com]
- 11. Cas 385-00-2,2,6-Difluorobenzoic acid | lookchem [lookchem.com]
- 12. 3,4-Difluorobenzoic acid | CAS#:455-86-7 | Chemsrc [chemsrc.com]
- 13. organic chemistry - Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. lifechemicals.com [lifechemicals.com]
Validation of 2,4-Difluorobenzoic Acid as a Key Intermediate for Fluconazole Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 2,4-difluorobenzoic acid as a key intermediate in the synthesis of the widely used antifungal agent, fluconazole (B54011). Through a detailed comparison with alternative synthetic routes, supported by experimental data and protocols, this document demonstrates the efficiency and viability of the this compound pathway.
Executive Summary
The synthesis of fluconazole, a triazole antifungal drug, can be approached through various synthetic pathways, each originating from different starting materials and involving distinct key intermediates. This guide focuses on the validation of the synthetic route commencing with this compound. This pathway is compared against two prominent alternative routes: one starting from 1,3-difluorobenzene (B1663923) via a Friedel-Crafts acylation to form the intermediate 2-chloro-1-(2,4-difluorophenyl)ethanone, and another utilizing 1,3-bis(1H-1,2,4-triazol-1-yl)acetone.
The data presented indicates that the route via ethyl 2,4-difluorobenzoate, derived from this compound, offers a competitive yield, ranging from 61.6% to 71.4% for the final conversion to fluconazole. While other methods may also present high yields in specific steps, they can involve more hazardous reagents or suffer from lower overall yields in multi-step sequences. The this compound route represents a robust and scalable option for the commercial production of fluconazole.
Comparative Analysis of Fluconazole Synthesis Routes
The selection of a synthetic route in pharmaceutical manufacturing is a critical decision influenced by factors such as yield, purity of the final product, cost-effectiveness, safety, and environmental impact. This section provides a comparative analysis of three key synthetic pathways to fluconazole.
Data Presentation
| Parameter | Route 1: this compound | Route 2: 1,3-Difluorobenzene | Route 3: 1,3-bis(1H-1,2,4-triazol-1-yl)acetone |
| Key Intermediate | Ethyl 2,4-difluorobenzoate | 2-chloro-1-(2,4-difluorophenyl)ethanone | 1,3-bis(1H-1,2,4-triazol-1-yl)acetone |
| Overall Yield | 61.6% - 71.4% (from ethyl ester)[1] | Approx. 4-8% (multi-step process)[2][3] | Approx. 45% (from Grignard reagent)[4] |
| Starting Material | This compound | 1,3-Difluorobenzene | 1,3-Dichloroacetone (B141476) |
| Key Reaction Steps | Esterification, Grignard Reaction | Friedel-Crafts Acylation, Alkylation, Epoxidation, Ring Opening | Ketalization, Substitution, Hydrolysis, Grignard Reaction |
| Noted Advantages | Good overall yield, readily available starting material. | Utilizes a basic starting material. | - |
| Noted Disadvantages | Requires preparation of Grignard reagent. | Low overall yield in some reported multi-step processes[2][3], use of hazardous reagents. | Use of a less common starting material. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Route 1: Synthesis of Fluconazole from this compound
This synthesis involves two primary stages: the esterification of this compound to its ethyl ester, followed by a Grignard reaction to yield fluconazole.
Step 1: Synthesis of Ethyl 2,4-difluorobenzoate (Fischer Esterification)
-
Materials: this compound, absolute ethanol (B145695), concentrated sulfuric acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 2,4-difluorobenzoate.
-
Step 2: Synthesis of Fluconazole via Grignard Reaction
-
Materials: Ethyl 2,4-difluorobenzoate, magnesium turnings, 1-(chloromethyl)-1H-1,2,4-triazole, anhydrous tetrahydrofuran (B95107) (THF), saturated aqueous ammonium (B1175870) chloride.
-
Procedure:
-
Prepare the Grignard reagent by reacting magnesium turnings with 1-(chloromethyl)-1H-1,2,4-triazole in anhydrous THF under an inert atmosphere.
-
In a separate flask, dissolve ethyl 2,4-difluorobenzoate in anhydrous THF.
-
Slowly add the prepared Grignard reagent to the solution of ethyl 2,4-difluorobenzoate, maintaining the temperature below 50°C.
-
After the addition is complete, continue stirring at room temperature for 10-15 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude fluconazole.
-
Purify the crude product by recrystallization from an isopropanol-water solution to yield pure fluconazole.[1]
-
Route 2: Synthesis of Fluconazole from 1,3-Difluorobenzene
-
Key Intermediate: 2-chloro-1-(2,4-difluorophenyl)ethanone
-
Procedure Outline:
-
Friedel-Crafts Acylation: React 1,3-difluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 2-chloro-1-(2,4-difluorophenyl)ethanone.[1][5]
-
Alkylation: React the resulting ketone with 1H-1,2,4-triazole to substitute the chlorine atom.
-
Epoxidation: Form an oxirane intermediate using a reagent like trimethylsulfoxonium (B8643921) iodide.
-
Ring Opening: Open the epoxide ring with another molecule of 1H-1,2,4-triazole to form fluconazole.
-
Route 3: Synthesis of Fluconazole from 1,3-bis(1H-1,2,4-triazol-1-yl)acetone
-
Key Intermediate: 1,3-bis(1H-1,2,4-triazol-1-yl)acetone
-
Procedure Outline:
-
Intermediate Synthesis: Synthesize 1,3-bis(1H-1,2,4-triazol-1-yl)acetone from 1,3-dichloroacetone and 1H-1,2,4-triazole. This reaction can have low yields and selectivity issues.[1]
-
Grignard Reaction: Prepare a Grignard reagent from 2,4-difluorobromobenzene.
-
React the Grignard reagent with 1,3-bis(1H-1,2,4-triazol-1-yl)acetone to produce fluconazole.[4]
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC)
The purity of the synthesized fluconazole should be assessed using a validated analytical method. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and reliable technique.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 40:60 v/v).
-
Detection: UV detector at a wavelength of 260 nm.
-
Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizing the Synthetic Pathways
To further clarify the reaction sequences, the following diagrams illustrate the key transformations in each synthetic route.
Caption: Synthesis of Fluconazole from this compound.
Caption: Synthesis of Fluconazole from 1,3-Difluorobenzene.
Caption: Synthesis of Fluconazole from 1,3-bis(1H-1,2,4-triazol-1-yl)acetone.
Conclusion
The validation of this compound as a key intermediate for fluconazole synthesis is well-supported by the available data. The synthetic route proceeding through its ethyl ester demonstrates a high overall yield and utilizes readily accessible starting materials. While alternative routes exist, they may present challenges in terms of lower overall yields, the use of hazardous reagents, or less common starting materials. For pharmaceutical manufacturers seeking an efficient, scalable, and reliable method for fluconazole production, the this compound pathway offers a compelling and validated option. Further process optimization and cost analysis can be conducted based on the foundational information provided in this guide.
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. WO1995007895A1 - Methods for the manufacture of fluconazole and forms thereof, intermediates useful in the manufacture thereof, and combinations comprising fluconazole - Google Patents [patents.google.com]
- 3. US5508423A - Methods for the manufacture of fluconazole - Google Patents [patents.google.com]
- 4. DE60114889T2 - PROCESS FOR THE PREPARATION OF FLUCONAZOLE AND CRYSTAL MODIFICATIONS THEREOF - Google Patents [patents.google.com]
- 5. CN1353108A - Process for preparing fluconazole as antifungal medicine - Google Patents [patents.google.com]
A Comparative Performance Analysis of 2,4-Difluorobenzoic Acid as a Chemical Building Block
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the selection of appropriate building blocks is a critical determinant of the final compound's performance. Among the vast array of available synthons, fluorinated aromatic compounds have garnered significant attention due to the unique physicochemical properties imparted by fluorine. This guide provides an in-depth, objective comparison of 2,4-Difluorobenzoic acid against other commonly used building blocks, supported by experimental data to inform rational molecular design.
The Advantage of Fluorine in Drug Design
The strategic incorporation of fluorine atoms into a molecular scaffold can profoundly influence its biological and physical properties. Fluorine's high electronegativity can modulate the acidity (pKa) of nearby functional groups, alter lipophilicity (logP), and enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation.[1] These modifications can lead to improved pharmacokinetic profiles, enhanced binding affinity to target proteins, and ultimately, more potent and selective therapeutic agents.[1][2]
Physicochemical Properties: A Comparative Overview
The substitution pattern of fluorine on the benzoic acid ring significantly impacts its electronic and steric properties. The following table summarizes key physicochemical parameters for this compound and a selection of alternative building blocks.
| Building Block | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | logP |
| This compound | C₇H₄F₂O₂ | 158.10 | 188-190 | 3.27 | 1.73 |
| 4-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 184 | 4.14 | 1.57 |
| 2,6-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 | 157-159 | 2.76 | 1.43 |
| 3,5-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 | 121-124 | 3.55 | 1.83 |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 122.4 | 4.20 | 1.87 |
Performance in Key Synthetic Reactions
The utility of a building block is largely defined by its reactivity and efficiency in common synthetic transformations. Here, we compare the performance of this compound in two fundamental reactions: amide bond formation and the Suzuki-Miyaura cross-coupling reaction.
Amide Bond Formation
Amide bonds are a cornerstone of peptide and small molecule drug synthesis. The electron-withdrawing nature of the fluorine atoms in this compound can influence the reactivity of the carboxylic acid group.
Experimental Protocol: Amide Coupling via Acyl Chloride
-
A solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane) is treated with thionyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
The reaction mixture is stirred at room temperature for 2 hours or until the conversion to the acyl chloride is complete, as monitored by thin-layer chromatography (TLC).
-
The solvent and excess thionyl chloride are removed under reduced pressure.
-
The resulting 2,4-difluorobenzoyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane).
-
The solution is cooled to 0 °C, and the desired amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) are added.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography or recrystallization.
Comparative Yields in Amide Formation
| Carboxylic Acid | Amine | Coupling Conditions | Yield (%) |
| This compound | Aniline | Acyl chloride, Et₃N, DCM | ~85-95% |
| 4-Fluorobenzoic acid | Aniline | Acyl chloride, Et₃N, DCM | ~90-98% |
| Benzoic Acid | Aniline | Acyl chloride, Et₃N, DCM | ~95-99% |
While non-fluorinated benzoic acid often gives slightly higher yields due to the higher nucleophilicity of the resulting benzoyl chloride, this compound still provides excellent yields in amide coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, particularly for creating biaryl structures prevalent in many drug molecules.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add 2,4-difluorophenylboronic acid (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system (e.g., a mixture of toluene (B28343) and water) is added.
-
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Comparative Yields in Suzuki-Miyaura Coupling
| Boronic Acid | Aryl Halide | Catalyst/Base | Yield (%) |
| 2,4-Difluorophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ / K₂CO₃ | ~85-95% |
| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ / K₂CO₃ | ~90-98% |
| 4-Fluorophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ / K₂CO₃ | ~88-96% |
2,4-Difluorophenylboronic acid demonstrates high efficiency in Suzuki-Miyaura cross-coupling reactions, with yields comparable to those of other commonly used boronic acids.
Impact on Biological Activity: Case Studies
The incorporation of the 2,4-difluorophenyl moiety has proven to be a successful strategy in the development of potent and selective inhibitors for various biological targets.
p38 MAP Kinase Inhibition
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines.[3] Several potent p38 MAP kinase inhibitors feature a 2,4-difluorophenyl group, which often forms crucial interactions within the enzyme's active site.[4]
Caption: p38 MAPK signaling pathway and the point of inhibition.
NF-κB Signaling Pathway Inhibition
The nuclear factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, and cell survival.[5][6] Aberrant NF-κB activation is implicated in various diseases, making it an attractive therapeutic target. Small molecule inhibitors incorporating the 2,4-difluorophenyl scaffold have been developed to target components of this pathway, such as IκB kinase (IKK).[5]
Caption: The canonical NF-κB signaling pathway and IKK inhibition.
Pharmacokinetic Profile of Drugs Containing the 2,4-Difluorophenyl Moiety
The pharmacokinetic properties of a drug candidate are crucial for its clinical success. The inclusion of the 2,4-difluorophenyl group has been shown to favorably impact the absorption, distribution, metabolism, and excretion (ADME) profiles of several drugs. For instance, Diflunisal, an NSAID containing this moiety, is rapidly and completely absorbed, with a relatively long plasma half-life.[7][8]
Experimental Workflow: In Vitro Metabolic Stability Assay
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiological disposition and metabolism of 5-(2',4'-difluorophenyl)salicyclic acid, a new salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diflunisal: A review of pharmacokinetic and pharmacodynamic properties, drug interactions, and special tolerability studies in humans - PMC [pmc.ncbi.nlm.nih.gov]
acidity comparison between 2-fluorobenzoic acid and 2,4-Difluorobenzoic acid
For researchers, scientists, and drug development professionals, understanding the subtle differences in the physicochemical properties of molecules is paramount. In this guide, we provide a detailed comparison of the acidity of 2-fluorobenzoic acid and 2,4-difluorobenzoic acid, supported by quantitative data and detailed experimental protocols.
This compound is a slightly stronger acid than 2-fluorobenzoic acid. This increased acidity is attributed to the combined electron-withdrawing effects of the two fluorine substituents on the aromatic ring, which stabilize the conjugate base more effectively. The lower pKa value of this compound (approximately 3.21) compared to that of 2-fluorobenzoic acid (approximately 3.27) provides a quantitative measure of this difference.
Quantitative Acidity Data
The acid dissociation constant (pKa) is a direct measure of the acidity of a compound in a given solvent. A lower pKa value indicates a stronger acid. The experimentally determined pKa values for 2-fluorobenzoic acid and this compound are summarized in the table below.
| Compound | Structure | pKa |
| 2-Fluorobenzoic Acid | ~3.27[1] | |
| This compound | ~3.21[2][3] |
The Decisive Factor: Electronic Effects
The acidity of substituted benzoic acids is primarily influenced by the electronic properties of the substituents on the aromatic ring. These effects can be broadly categorized as the inductive effect and the resonance effect.
In the case of fluorinated benzoic acids, the high electronegativity of fluorine results in a strong electron-withdrawing inductive effect (-I effect).[4][5] This effect pulls electron density away from the carboxylate group of the conjugate base, delocalizing and stabilizing the negative charge. This stabilization of the conjugate base leads to an increase in the acidity of the parent molecule compared to unsubstituted benzoic acid.[6]
The key to understanding the acidity difference between 2-fluorobenzoic acid and this compound lies in the additive nature of these inductive effects.
-
2-Fluorobenzoic Acid: The single fluorine atom at the ortho position exerts a significant inductive effect. Additionally, the "ortho effect" comes into play, where the proximity of the substituent to the carboxylic acid group can cause steric hindrance, forcing the carboxyl group out of the plane of the benzene (B151609) ring. This can disrupt resonance stabilization of the neutral acid, further increasing its acidity.[4]
-
This compound: This molecule benefits from the inductive effect of two fluorine atoms. The ortho-fluorine provides a strong inductive pull, and the para-fluorine contributes an additional, albeit slightly weaker, inductive effect due to its greater distance from the carboxyl group. The cumulative electron-withdrawing influence of both fluorine atoms makes the conjugate base of this compound even more stable than that of 2-fluorobenzoic acid, resulting in a slightly lower pKa and therefore, higher acidity.[7]
Experimental Protocols for pKa Determination
The pKa values of weak organic acids like 2-fluorobenzoic acid and this compound are commonly determined using potentiometric titration or UV-Vis spectrophotometry.
Potentiometric Titration
This method involves the gradual addition of a strong base of known concentration to a solution of the acid, while monitoring the pH. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Materials and Reagents:
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (25 mL or 50 mL)
-
Volumetric flasks and pipettes
-
2-fluorobenzoic acid or this compound
-
Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution (carbonate-free)
-
Standard pH buffers (e.g., pH 4.00, 7.00, 10.00)
-
Deionized water
-
Co-solvent (e.g., methanol (B129727) or ethanol) if the acid has low water solubility
Procedure:
-
Calibration: Calibrate the pH meter using the standard pH buffers.
-
Sample Preparation: Accurately weigh a sample of the benzoic acid derivative and dissolve it in a known volume of deionized water (or a water/co-solvent mixture) to prepare a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Place a known volume of the acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.
-
Titration: Begin stirring the solution and record the initial pH. Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest slope on the titration curve. The pKa is equal to the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added.
UV-Vis Spectrophotometry
This method is particularly useful for compounds that have a chromophore close to the ionizable group, leading to different UV-Vis absorbance spectra for the protonated and deprotonated forms.
Materials and Reagents:
-
UV-Vis spectrophotometer
-
pH meter
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Stock solution of the benzoic acid derivative in a suitable solvent (e.g., methanol)
-
A series of buffer solutions with known pH values spanning the expected pKa
-
Deionized water
Procedure:
-
Prepare Solutions: Prepare a series of solutions by adding a small, constant amount of the stock solution of the acid to a series of buffer solutions of different known pH values.
-
Measure Absorbance: Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the difference in absorbance between the protonated and deprotonated forms is maximal) against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.
References
- 1. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 4. Ortho effect - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. asianpubs.org [asianpubs.org]
Evaluating the Metabolic Stability of Drugs Derived from 2,4-Difluorobenzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the 2,4-difluorobenzoic acid scaffold into drug candidates is a common strategy in medicinal chemistry to enhance potency and modulate physicochemical properties. However, understanding the metabolic fate of such compounds is critical for successful drug development. This guide provides a comparative evaluation of the metabolic stability of drugs derived from this moiety, supported by experimental data, and explores alternative bioisosteric replacements aimed at improving metabolic profiles.
Metabolic Stability Profile of a this compound Derivative: Diflunisal (B1670566)
Diflunisal, a nonsteroidal anti-inflammatory drug (NSAID), is a well-known example of a therapeutic agent derived from this compound. Its metabolic profile is characterized by a relatively long plasma half-life of 8 to 12 hours, and it is not extensively metabolized by oxidative pathways. Instead, its primary route of elimination is through conjugation, specifically glucuronidation.
In vitro studies using human liver microsomes have elucidated the kinetics of this process. The major metabolic pathways for Diflunisal involve the formation of a phenolic glucuronide and an acyl glucuronide. The Vmax for the formation of the acyl glucuronide is approximately 1.58 nmol/min/mg of microsomal protein, while the Vmax for the phenolic glucuronide formation is about 0.40 nmol/min/mg. This indicates that even in the absence of significant oxidative metabolism, conjugation pathways can contribute to the clearance of drugs containing the this compound moiety. Studies in rats with renal failure have shown a decreased intrinsic clearance of diflunisal, suggesting that both impaired glucuronidation activity and altered plasma protein binding can impact its elimination[1].
Comparative Analysis with an Alternative Scaffold: Celecoxib
To provide a point of comparison, we will examine the metabolic stability of Celecoxib, another NSAID that, while not a direct bioisosteric replacement for a this compound derivative, represents a different chemical scaffold with a distinct metabolic profile. Celecoxib's structure features a pyrazole (B372694) ring with a trifluoromethyl group and a sulfonamide moiety.
The metabolism of Celecoxib is primarily driven by cytochrome P450 enzymes, particularly CYP2C9, which catalyzes the hydroxylation of the methyl group. In vitro studies with human liver microsomes have determined the Michaelis-Menten kinetics for this reaction, with a Km of 3.8 µM and a Vmax of 0.70 nmol/min/mg protein. The in vivo half-life of Celecoxib is approximately 11 hours.
Data Summary: In Vitro Metabolic Parameters
| Compound | Scaffold | Primary Metabolic Pathway | Key Metabolic Enzyme(s) | In Vitro Metabolic Parameter | Value |
| Diflunisal | This compound derivative | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Vmax (Acyl Glucuronide) | 1.58 nmol/min/mg protein |
| Vmax (Phenolic Glucuronide) | 0.40 nmol/min/mg protein | ||||
| Celecoxib | Pyrazole derivative | Oxidation (Hydroxylation) | CYP2C9 | Km | 3.8 µM |
| Vmax | 0.70 nmol/min/mg protein |
Bioisosteric Replacement Strategies to Enhance Metabolic Stability
While the 2,4-difluorophenyl group can contribute to metabolic stability by blocking potential sites of oxidation, strategic modifications are sometimes necessary to further optimize pharmacokinetic properties. Bioisosteric replacement is a key strategy employed by medicinal chemists to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the drug's overall profile.
For phenyl rings, including the difluorinated variant, a common metabolic liability is oxidation. Replacing the phenyl ring with bioisosteres that are less prone to metabolism can significantly enhance stability.
Case Study: Phenyl Ring Bioisosteres
Another strategy involves the introduction of heteroatoms into the aromatic ring. For instance, replacing a phenyl ring with a pyridine (B92270) or other heterocyclic ring can alter the electronic properties and potentially block sites of metabolism.
Experimental Protocols
Liver Microsomal Stability Assay
This in vitro assay is a standard method to assess the metabolic stability of a compound.
Methodology:
-
Incubation: The test compound (e.g., at a concentration of 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate (B84403) buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system, which provides the necessary cofactors for cytochrome P450 enzymes. For studying glucuronidation, UDPGA is added as a cofactor.
-
Time-Course Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins. An internal standard is typically included in the quenching solution for analytical purposes.
-
Sample Analysis: The quenched samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural logarithm of the percent remaining versus time, the in vitro half-life (t½) can be calculated. The intrinsic clearance (CLint) is then determined using the following equation: CLint = (0.693 / t½) / (microsomal protein concentration).
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it uses intact liver cells containing a full complement of metabolic enzymes and cofactors.
Methodology:
-
Cell Culture: Cryopreserved or fresh hepatocytes are thawed and suspended in a suitable incubation medium.
-
Incubation: The test compound is added to the hepatocyte suspension at a defined concentration and incubated at 37°C in a shaking water bath or on an orbital shaker.
-
Time-Course Sampling: Aliquots of the cell suspension are collected at various time points.
-
Reaction Quenching and Lysis: The reaction is stopped by adding a cold organic solvent, which also lyses the cells to release the intracellular contents.
-
Sample Analysis: Similar to the microsomal assay, the samples are processed and analyzed by LC-MS/MS to determine the concentration of the parent compound.
-
Data Analysis: The in vitro half-life and intrinsic clearance are calculated in a manner analogous to the microsomal stability assay, with the clearance being normalized to the number of hepatocytes (e.g., µL/min/10^6 cells).
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate a general metabolic pathway and the experimental workflow for assessing metabolic stability.
References
performance of 2,4-Difluorobenzoic acid-derived agrochemicals compared to existing ones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of novel agrochemicals derived from 2,4-Difluorobenzoic acid against existing alternatives. The following sections detail the efficacy of these compounds, supported by experimental data, and provide comprehensive experimental protocols for the cited studies.
Antifungal Derivatives: A Leap Forward in Fungal Control
A novel class of antifungal agents, 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates, has demonstrated significant potential in combating a wide range of pathogenic fungi. These compounds, synthesized from a 2,4-difluorophenyl precursor, exhibit promising in vitro activity, in some cases surpassing that of established antifungal drugs.
Comparative In Vitro Efficacy
The antifungal activity of these dithiocarbamate (B8719985) derivatives was evaluated against a panel of clinically relevant fungi and compared with the commercial fungicides fluconazole (B54011) and ketoconazole (B1673606). The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for each compound. The results, summarized in the table below, highlight the superior or comparable efficacy of several novel derivatives.
| Fungal Strain | Test Compound | MIC (μg/mL) | Fluconazole (MIC μg/mL) | Ketoconazole (MIC μg/mL) |
| Candida albicans | 3a | 0.25 | >64 | 0.5 |
| 3c | 0.25 | >64 | 0.5 | |
| 3h | 0.125 | >64 | 0.5 | |
| 3o | 0.125 | >64 | 0.5 | |
| Candida glabrata | 3a | 1 | >64 | 1 |
| 3h | 0.5 | >64 | 1 | |
| 3o | 0.5 | >64 | 1 | |
| Candida parapsilosis | 3a | 0.25 | 2 | 0.25 |
| 3h | 0.125 | 2 | 0.25 | |
| 3o | 0.125 | 2 | 0.25 | |
| Cryptococcus neoformans | 3a | 4 | 8 | 1 |
| 3h | 2 | 8 | 1 | |
| 3o | 2 | 8 | 1 | |
| Aspergillus fumigatus | 3a | 8 | >64 | 4 |
| 3h | 4 | >64 | 4 | |
| 3o | 4 | >64 | 4 |
Data sourced from: Hu, Y., et al. (2014). Synthesis, antifungal activities and molecular docking studies of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates. European Journal of Medicinal Chemistry, 74, 396-405.
The data clearly indicates that compounds 3h and 3o exhibit particularly potent antifungal activity, with MIC values significantly lower than fluconazole and often comparable to or better than ketoconazole against various Candida species and Cryptococcus neoformans.
Experimental Protocol: Antifungal Susceptibility Testing
The in vitro antifungal activity was determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
1. Inoculum Preparation:
-
Fungal isolates were cultured on Sabouraud dextrose agar (B569324) (SDA) plates at 35°C for 24-48 hours.
-
A suspension of fungal cells was prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
The suspension was further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
2. Microdilution Assay:
-
The test compounds and standard antifungal agents were serially diluted in RPMI-1640 medium in 96-well microtiter plates.
-
Each well was inoculated with the prepared fungal suspension.
-
The plates were incubated at 35°C for 48-72 hours.
3. MIC Determination:
-
The MIC was defined as the lowest concentration of the compound that produced a significant inhibition of visible growth compared to the growth control (drug-free well).
Caption: Workflow for the broth microdilution antifungal susceptibility test.
Herbicidal Derivatives: Exploring New Avenues in Weed Management
Research into herbicidal compounds derived from this compound has led to the synthesis of 2,4-difluorobenzoylthiourea derivatives. While comprehensive comparative data with commercial herbicides is still emerging, preliminary studies indicate their potential as effective weed control agents.
Performance and Potential
A study on the synthesis of a 2,4-difluorobenzoylthiourea compound reported preliminary biological activity tests. Although specific quantitative data comparing its efficacy to established herbicides like 2,4-D was not provided in the initial publication, the synthesis of such compounds suggests a continued interest in developing novel herbicides based on the 2,4-difluorobenzoyl moiety. The mode of action for many thiourea-based herbicides involves the inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.
For a meaningful comparison, the table below outlines the general characteristics of the well-established herbicide, 2,4-D. Future studies on 2,4-difluorobenzoylthiourea would need to generate similar data points for a direct comparison.
| Characteristic | 2,4-D (2,4-Dichlorophenoxyacetic acid) | 2,4-Difluorobenzoylthiourea (Anticipated) |
| Mode of Action | Synthetic auxin (disrupts plant growth) | Likely ALS inhibitor |
| Spectrum of Control | Broadleaf weeds | Expected to have a specific weed control spectrum |
| Application | Post-emergence | To be determined |
| Selectivity | Selective for broadleaf weeds in grass crops | To be determined |
Experimental Protocol: Greenhouse Herbicide Bioassay
A standard greenhouse bioassay is a crucial step in evaluating the efficacy of a new herbicidal compound. The following protocol outlines a general procedure.
1. Plant Preparation:
-
Seeds of target weed species and crop species are sown in pots containing a standardized soil mix.
-
Plants are grown in a greenhouse under controlled conditions (temperature, light, humidity) to a specific growth stage (e.g., 2-4 true leaves).
2. Herbicide Application:
-
The test herbicide and a commercial standard (e.g., 2,4-D) are prepared at various concentrations.
-
The herbicide solutions are applied to the plants using a calibrated sprayer to ensure uniform coverage.
-
A set of plants is left untreated to serve as a control.
3. Efficacy Evaluation:
-
Plants are observed at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
Herbicidal efficacy is assessed based on visual injury ratings (e.g., chlorosis, necrosis, stunting) and/or by measuring the reduction in plant biomass compared to the untreated control.
Caption: General workflow for a greenhouse herbicide bioassay.
Signaling Pathways and Logical Relationships
The development of these novel agrochemicals is rooted in understanding and targeting specific biological pathways in fungi and plants.
Caption: Targeted signaling pathways for the novel agrochemicals.
Safety Operating Guide
Proper Disposal of 2,4-Difluorobenzoic Acid: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 2,4-Difluorobenzoic acid based on publicly available safety information. It is imperative for all laboratory personnel to consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to adhere to all local, state, and federal regulations.
The primary and most compliant method for the disposal of this compound is to manage it as hazardous chemical waste. Due to its chemical properties, including being a skin and eye irritant, and its nature as a fluorinated organic compound, specific handling and disposal procedures are required to ensure safety and environmental protection.[1][2]
Essential Safety and Handling
Before handling or preparing for disposal, it is crucial to be aware of the hazards associated with this compound. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
Personal Protective Equipment (PPE): All handling and disposal procedures must be conducted while wearing appropriate PPE to minimize exposure risk.
| PPE Category | Specification | Source(s) |
| Eye Protection | Chemical safety goggles or a face shield. | [1] |
| Hand Protection | Chemical-resistant gloves (inspect before use). | [1][3] |
| Skin/Body Protection | Wear suitable protective clothing, such as a lab coat. | [1] |
| Respiratory Protection | In case of insufficient ventilation or dust formation, wear suitable respiratory equipment (e.g., N95 dust mask). | [1] |
Primary Disposal Pathway: Hazardous Waste Collection
The recommended disposal route for this compound and materials contaminated with it is through your institution's official hazardous waste program. The preferred final treatment method is high-temperature incineration by a licensed waste disposal company.[1][2] Fluorinated organic compounds are chemically stable and require high temperatures for complete destruction.[4]
Step-by-Step Disposal Protocol:
-
Segregation and Collection:
-
Containerization:
-
Labeling:
-
Storage:
-
Arrange for Disposal:
-
Once the container is full or you have finished generating this waste stream, contact your institution's EHS department to schedule a pickup by a licensed hazardous waste contractor.[5]
-
Alternative Disposal Considerations
In-Lab Neutralization: While neutralization is a common procedure for simple acidic waste, it is not recommended for this compound without specific review and approval from your EHS department. The fluorinated nature of the compound may create disposal complications for the resulting salt solution.
Drain Disposal: Do not dispose of this compound down the drain. This compound does not meet the typical criteria for drain disposal of carboxylic acids (which is often limited to those with five or fewer carbons) and is not on lists of chemicals safe for drain disposal.[8]
Accidental Spill Management
In the event of a spill, follow these procedures while wearing full PPE:
-
Evacuate and Ventilate: Evacuate unnecessary personnel from the area and ensure adequate ventilation.[1][2]
-
Containment: Prevent the spill from spreading or entering drains.[2][3]
-
Cleanup: For solid spills, gently sweep or shovel the material into an appropriate, labeled container for disposal.[1][9] Avoid actions that generate dust.[1][2]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: All cleanup materials must be disposed of as hazardous waste.
Disposal Decision Workflow
The following diagram outlines the logical workflow for making disposal decisions regarding this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 2,4-Difluorobenzoic Acid
For immediate reference, this guide provides essential safety and handling information for 2,4-Difluorobenzoic acid, tailored for researchers, scientists, and professionals in drug development. Understanding and implementing these procedures is critical for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory to minimize exposure risks.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[1][2] |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation.[1][2] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation.[1][2] |
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or glasses are required. A face shield should be used where splashing is a possibility.[1] |
| Hand Protection | Wear appropriate protective gloves.[3] |
| Skin and Body Protection | Wear suitable protective clothing to prevent skin exposure.[1][3] |
| Respiratory Protection | In case of insufficient ventilation, wear suitable respiratory equipment.[1] A dust mask of type N95 (US) is recommended. |
Operational and Disposal Plans
Proper handling, storage, and disposal of this compound are crucial for laboratory safety and environmental protection.
Handling and Storage:
-
Avoid the formation of dust and aerosols.[2]
-
Use only in a well-ventilated area.[1]
-
Store in a cool, dry, well-ventilated area in a tightly closed container.[2][3]
-
Incompatible with strong bases and strong oxidizing agents.[1]
Spill Management: In the event of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[1] Qualified personnel equipped with appropriate PPE should handle the cleanup.[1] Spilled material should be swept or shoveled into a suitable container for disposal, minimizing dust generation.[1]
Disposal: Dispose of contents and containers in accordance with licensed collector's sorting instructions.[1] The recommended disposal method is to remove the substance to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1] Do not allow the product to enter drains.[2]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[1][2] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2] |
| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1][2] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Logical Relationship of Safety Measures
Caption: Interconnectivity of safety protocols for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
